10-Hydroxydihydroperaksine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H24N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C19H24N2O3/c1-9-14(7-22)11-5-18-19-13(6-17(21(9)18)15(11)8-23)12-4-10(24)2-3-16(12)20-19/h2-4,9,11,14-15,17-18,20,22-24H,5-8H2,1H3/t9-,11+,14-,15?,17-,18-/m0/s1 |
InChI Key |
LCWCFXWKNADLOU-SLEHXOEMSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]2C[C@@H]3N1[C@H](C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO |
Canonical SMILES |
CC1C(C2CC3N1C(C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO |
Origin of Product |
United States |
Foundational & Exploratory
The Uncharted Path: Elucidating the Biosynthesis of 10-Hydroxydihydroperaksine
A Technical Guide for Researchers in Drug Discovery and Development
Abstract
10-Hydroxydihydroperaksine (B1631173), a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from Rauvolfia verticillata, belongs to a class of compounds with significant pharmacological potential. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic capabilities through synthetic biology and metabolic engineering. This technical guide synthesizes the current understanding of the biosynthesis of related s-arpagine and a-jmaline alkaloids to propose a putative pathway for this compound. We provide a detailed, step-by-step enzymatic conversion, supported by data from homologous pathways, and outline experimental protocols to validate these hypotheses. This document serves as a foundational resource for researchers dedicated to the exploration and exploitation of novel alkaloid biosynthesis for drug development.
Introduction
The sarpagine (B1680780) and ajmaline (B190527) families of indole alkaloids, primarily found in the Apocynaceae family, are renowned for their complex chemical structures and diverse biological activities.[1][2] this compound, a C19H24N2O3 alkaloid, is a member of this extensive family, isolated from the medicinal plant Rauvolfia verticillata.[3][4] While the total synthesis of related compounds like peraksine (B1174184) and dihydroperaksine (B1209952) has been achieved, the natural biosynthetic route to this compound remains to be fully elucidated. This guide aims to bridge this knowledge gap by proposing a detailed biosynthetic pathway based on well-characterized homologous pathways in Rauvolfia serpentina, the source of the antiarrhythmic drug ajmaline.[3][5]
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to originate from the universal precursors of monoterpenoid indole alkaloids: the amino acid tryptophan and the iridoid secologanin (B1681713).[6][7] The pathway can be conceptually divided into three key stages: formation of the central intermediate strictosidine (B192452), assembly of the sarpagine scaffold, and late-stage tailoring reactions.
Stage 1: Formation of Strictosidine
The initial steps of the pathway are well-established and conserved across a vast number of indole alkaloids.
-
Tryptophan Decarboxylation: The pathway commences with the decarboxylation of L-tryptophan to yield tryptamine (B22526). This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .[6][8]
-
Condensation with Secologanin: Tryptamine then undergoes a stereospecific Pictet-Spengler condensation with secologanin, a monoterpenoid derived from the mevalonate (B85504) or non-mevalonate pathway. This crucial step is catalyzed by strictosidine synthase (STR) , leading to the formation of strictosidine, the common precursor to all monoterpenoid indole alkaloids.[9][10][11][12]
Stage 2: Assembly of the Sarpagine Scaffold
Following the formation of strictosidine, a series of enzymatic transformations leads to the characteristic sarpagine ring system.
-
Deglycosylation: Strictosidine is first deglycosylated by strictosidine β-glucosidase (SGD) to yield an unstable aglycone.
-
Ring Rearrangement and Reduction: The aglycone undergoes a cascade of rearrangements and reductions to form polyneuridine (B1254981) aldehyde. This part of the pathway involves several enzymes, including the sarpagan bridge enzyme (SBE) .[3][13]
-
Further Modifications: Polyneuridine aldehyde is then converted through a series of enzymatic steps, including esterification and reduction, to intermediates such as vellosimine (B128456) and eventually to a dihydroperaksine-like molecule. Key enzymes in the homologous ajmaline pathway include polyneuridine aldehyde esterase (PNAE) and vinorine synthase (VS) .[3][13]
Stage 3: Late-Stage Hydroxylation
The final proposed step in the biosynthesis of this compound is the regioselective hydroxylation of a dihydroperaksine precursor at the C-10 position of the indole ring.
-
C-10 Hydroxylation: This reaction is hypothesized to be catalyzed by a cytochrome P450 monooxygenase (CYP450) .[14][15][16] These enzymes are well-known for their role in the functionalization of alkaloid scaffolds, often introducing hydroxyl groups that can significantly alter the biological activity of the molecule. The specific CYP450 responsible for this reaction in Rauvolfia verticillata remains to be identified.
Data Presentation
Currently, there is no direct quantitative data available for the biosynthetic pathway of this compound. However, kinetic data for key enzymes in the homologous ajmaline pathway from Rauvolfia serpentina can provide valuable benchmarks for future research.
| Enzyme | Substrate(s) | Product | kcat | Reference |
| Strictosidine Synthase (STR) | Tryptamine, Secologanin | Strictosidine | 10.65 s⁻¹ | [9] |
| Vinorine Hydroxylase (VH) | Vinorine | Vomilenine | - | [3] |
| Vomilenine Reductase (VR) | Vomilenine | 1,2-Dihydrovomilenine | - | [3] |
Table 1: Kinetic Parameters of Selected Enzymes in the Ajmaline Biosynthetic Pathway. Note: kcat values are indicative and may vary depending on experimental conditions. Further research is needed to determine the specific activity of enzymes in the this compound pathway.
Experimental Protocols
To validate the proposed biosynthetic pathway, a series of experiments can be conducted. The following protocols provide a general framework for researchers.
Protocol 1: Identification of Pathway Intermediates by LC-MS
Objective: To detect the presence of proposed intermediates in Rauvolfia verticillata extracts.
Methodology:
-
Plant Material: Collect fresh leaf, stem, and root tissues from Rauvolfia verticillata.
-
Extraction: Homogenize the tissues in a methanol/water (80:20, v/v) solution. Centrifuge to remove cell debris.
-
LC-MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
-
Data Analysis: Compare the retention times and mass-to-charge ratios (m/z) of detected compounds with authentic standards of the proposed intermediates (e.g., tryptophan, tryptamine, strictosidine, dihydroperaksine).
Protocol 2: Heterologous Expression and Enzyme Assays
Objective: To functionally characterize the candidate genes encoding the biosynthetic enzymes.
Methodology:
-
Gene Identification: Identify candidate genes for TDC, STR, and CYP450s from a Rauvolfia verticillata transcriptome or genome sequence based on homology to known alkaloid biosynthetic genes.
-
Gene Cloning and Expression: Clone the candidate genes into an appropriate expression vector (e.g., for E. coli or S. cerevisiae).
-
Protein Purification: Express and purify the recombinant enzymes using standard chromatographic techniques.
-
Enzyme Assays:
-
TDC Assay: Incubate the purified TDC with L-tryptophan and monitor the formation of tryptamine by HPLC or LC-MS.
-
STR Assay: Incubate the purified STR with tryptamine and secologanin and monitor the formation of strictosidine.
-
CYP450 Assay: Incubate the purified CYP450 with a dihydroperaksine substrate in the presence of NADPH and a cytochrome P450 reductase. Monitor the formation of this compound by LC-MS.
-
Mandatory Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Experimental workflow for pathway elucidation.
Conclusion
The proposed biosynthetic pathway for this compound provides a solid foundation for future research. By leveraging the extensive knowledge of related alkaloid biosynthesis and employing modern molecular and analytical techniques, the complete elucidation of this pathway is within reach. This will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of this and other valuable medicinal compounds. The experimental protocols and conceptual framework presented in this guide are intended to accelerate these discovery efforts.
References
- 1. Sarpagine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ajmaline - Wikipedia [en.wikipedia.org]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. De novo biosynthesis of antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]
- 9. uniprot.org [uniprot.org]
- 10. The structure of Rauvolfia serpentina strictosidine synthase is a novel six-bladed beta-propeller fold in plant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 12. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "A stereoselective hydroxylation step of alkaloid biosynthesis by a uni" by Lesley Ann Giddings, David K. Liscombe et al. [scholarworks.smith.edu]
- 15. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A stereoselective hydroxylation step of alkaloid biosynthesis by a unique cytochrome P450 in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Prospective Isolation and Purification of 10-Hydroxydihydroperaksine from Rauvolfia verticillata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvolfia verticillata (Lour.) Baill., a member of the Apocynaceae family, is a rich source of biologically active monoterpenoid indole (B1671886) alkaloids.[1] These compounds have garnered significant interest in the pharmaceutical industry for their diverse pharmacological activities, including antihypertensive and antiarrhythmic properties.[1] Among the myriad of alkaloids identified in this genus, 10-Hydroxydihydroperaksine represents a compound of potential interest for further investigation. This technical guide outlines a comprehensive, albeit generalized, protocol for the isolation and purification of this target molecule, drawing upon established phytochemical techniques for related compounds from Rauvolfia verticillata.
The genus Rauvolfia is known to produce a wide array of indole alkaloids. While a specific protocol for this compound is not detailed in the available literature, related compounds such as dihydroperaksine (B1209952) and 10-hydroxy-16-epiaffinine have been reported as constituents of Rauvolfia verticillata.[2] The isolation strategies typically involve solvent extraction followed by a series of chromatographic separations.
Overview of Alkaloids from Rauvolfia verticillata
To provide a chemical context, the following table summarizes some of the notable indole alkaloids that have been isolated from Rauvolfia verticillata.
| Compound Name | Alkaloid Subclass | Plant Part(s) | Reference |
| Ajmalicine B | Indole Alkaloid | Not Specified | [3] |
| Sandwicine | Indole Alkaloid | Not Specified | [3] |
| Raunescine | Indole Alkaloid | Not Specified | [3] |
| Rauvovertine A & B | Monoterpenoid Indole Alkaloid | Stems | [4] |
| Dihydroperaksine | Indole Alkaloid | Herbs | [2] |
| 10-Hydroxy-16-epiaffinine | Indole Alkaloid | Leaves and Twigs | [2] |
| Peraksine | Indole Alkaloid | Herbs | [2] |
| Antirhine | Indole Alkaloid | Herbs | [2] |
Generalized Experimental Protocol
This section details a multi-stage process for the isolation and purification of indole alkaloids from Rauvolfia verticillata.
Plant Material Collection and Preparation
-
Collection: The leaves, stems, and roots of Rauvolfia verticillata should be collected. Proper botanical identification is crucial to ensure the correct plant species.
-
Drying: The collected plant material should be air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
Solvent Selection: A non-polar solvent (e.g., hexane) is initially used to defat the plant material. Subsequently, a solvent of medium polarity (e.g., chloroform (B151607) or ethyl acetate) is employed to extract the alkaloids.[3][5]
-
Maceration/Soxhlet Extraction: The powdered plant material is subjected to extraction, either through repeated maceration at room temperature or continuous extraction in a Soxhlet apparatus.
-
Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Acid-Base Partitioning
-
The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl) to protonate the basic alkaloid nitrogen atoms, rendering them water-soluble.
-
The acidic solution is then washed with a non-polar solvent (e.g., dichloromethane) to remove neutral and acidic impurities.
-
The aqueous layer is basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.
-
The alkaloids are then extracted back into an organic solvent (e.g., dichloromethane (B109758) or chloroform). This process is repeated multiple times to ensure complete extraction.
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to yield the total alkaloidal fraction.
Chromatographic Purification
A multi-step chromatographic approach is generally required to isolate a single compound.
-
Silica (B1680970) Gel Column Chromatography: The total alkaloidal fraction is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient followed by an ethyl acetate-methanol gradient), is used to separate the alkaloids into fractions of varying polarity.
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using size exclusion chromatography on a Sephadex LH-20 column, typically with methanol (B129727) as the eluent, to remove pigments and other high molecular weight impurities.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step often involves preparative HPLC on a reversed-phase column (e.g., C18). A suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient with a modifier like formic acid or trifluoroacetic acid) is used to achieve baseline separation of the target compound.
Representative Purification Data
The following table presents a hypothetical purification scheme for this compound, illustrating the expected trend in yield and purity at each stage.
| Purification Step | Starting Material (g) | Product Mass (mg) | Purity (%) | Yield (%) |
| Crude Chloroform Extract | 1000 (dried plant) | 25,000 | < 1 | 2.5 (crude) |
| Total Alkaloidal Fraction | 25 | 5,000 | ~5 | 20 |
| Silica Gel Chromatography | 5 | 800 | ~30 | 16 |
| Sephadex LH-20 Chromatography | 0.8 | 150 | ~75 | 18.75 |
| Preparative HPLC | 0.15 | 20 | >98 | 13.3 |
Note: The data presented in this table is illustrative and not based on experimental results for this compound.
Visualized Workflows
The following diagrams illustrate the generalized workflow for the isolation and purification of alkaloids from Rauvolfia verticillata.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hexacyclic monoterpenoid indole alkaloids from Rauvolfia verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Analysis of Kopsia Alkaloids: A Case Study of Singaporentine A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for a representative Kopsia alkaloid, Singaporentine A. Due to the limited availability of public data for 10-Hydroxydihydroperaksine, this document presents a comprehensive analysis of a structurally related compound to illustrate the characterization process. The methodologies and data presented are typical for the structural elucidation of complex indole (B1671886) alkaloids and serve as a valuable resource for researchers in natural product chemistry and drug development.
Introduction to Kopsia Alkaloids
The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpene indole alkaloids.[1] These compounds have garnered significant interest from the scientific community due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]
This guide focuses on Singaporentine A, a new aspidofractinine-type alkaloid isolated from Kopsia singapurensis.[2] The detailed spectroscopic data and experimental protocols provided herein offer a practical blueprint for the characterization of similar alkaloids.
Spectroscopic Data for Singaporentine A
The following tables summarize the key spectroscopic data obtained for Singaporentine A.
Table 1: Mass Spectrometry and Infrared Spectroscopy Data for Singaporentine A [2]
| Parameter | Value |
| Molecular Formula | C₂₂H₂₂N₂O₄ |
| High-Resolution ESI-TOF-MS ([M+H]⁺) | m/z 379.1659 (calculated for C₂₂H₂₃N₂O₄, 379.1658) |
| Infrared (IR) νₘₐₓ (cm⁻¹) | 1738, 1720 |
Table 2: ¹H NMR Spectroscopic Data for Singaporentine A (500 MHz, CDCl₃) [2]
| Position | δн (J in Hz) |
| 3 | 2.50 (ddd, 15.0, 5.0, 2.5), 1.83 (dt, 15.0, 3.0) |
| 5 | 3.42 (ddd, 17.5, 5.0, 2.0), 3.20 (dt, 17.5, 2.0) |
| 6 | 2.25 (m), 1.95 (m) |
| 9 | 7.27 (d, 7.5) |
| 10 | 6.89 (t, 7.5) |
| 11 | 7.15 (t, 7.5) |
| 12 | 7.08 (d, 7.5) |
| 15 | 3.05 (m) |
| 17 | 2.05 (br d, 13.2) |
| 18 | 5.40 (br s) |
| 19 | 5.80 (br d, 10.0) |
| 21 | 4.10 (s) |
| OMe | 3.75 (s) |
Table 3: ¹³C NMR Spectroscopic Data for Singaporentine A (125 MHz, CDCl₃) [2]
| Position | δc |
| 2 | 183.3 |
| 3 | 31.0 |
| 5 | 50.0 |
| 6 | 25.0 |
| 7 | 55.0 |
| 8 | 142.3 |
| 9 | 124.0 |
| 10 | 120.0 |
| 11 | 128.0 |
| 12 | 110.0 |
| 13 | 145.0 |
| 14 | 40.0 |
| 15 | 35.0 |
| 16 | 64.8 |
| 17 | 40.0 |
| 18 | 120.0 |
| 19 | 135.0 |
| 20 | 50.0 |
| 21 | 90.0 |
| C=O | 171.1 |
| OMe | 52.0 |
Experimental Protocols
The structural elucidation of Singaporentine A was achieved through a series of spectroscopic experiments. The general protocols for these analyses are detailed below.
Optical rotations were measured on a digital polarimeter.[2] UV spectra were recorded on a spectrophotometer, and IR spectra were obtained using a spectrophotometer.[2] High-resolution mass spectra were acquired on an ESI-TOF mass spectrometer.[2] 1D and 2D NMR spectra were recorded on a 500 MHz spectrometer with chemical shifts reported in ppm (δ) using the residual solvent peak as an internal standard.[2]
-
Sample Preparation: A few milligrams of the purified alkaloid were dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
1D NMR: ¹H and ¹³C NMR spectra were acquired to determine the proton and carbon environments within the molecule.
-
2D NMR: To establish the connectivity and spatial relationships of atoms, a suite of 2D NMR experiments were performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons, aiding in the assignment of relative stereochemistry.
-
-
Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for alkaloids, which typically protonates the nitrogen atoms to form [M+H]⁺ ions, minimizing fragmentation and providing a clear molecular ion peak.[3]
-
Analysis: High-resolution mass spectrometry (HRMS) was used to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition (molecular formula).[2]
-
Sample Preparation: The sample was typically prepared as a thin film on a salt plate (e.g., KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The IR spectrum was recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[2] The absorption bands provide information about the functional groups present in the molecule. For Singaporentine A, the strong absorptions at 1738 and 1720 cm⁻¹ are characteristic of carbonyl groups, likely corresponding to an ester and a lactam, respectively.[2]
Experimental Workflow
The overall process of isolating and characterizing a novel alkaloid like Singaporentine A from a natural source involves a multi-step workflow. This can be visualized as a logical progression from the raw plant material to the final elucidated structure.
References
Analysis of 10-Hydroxydihydroperaksine Reveals a Gap in Current Crystallographic Knowledge
Researchers and professionals in drug development seeking to understand the three-dimensional conformation and intermolecular interactions of 10-Hydroxydihydroperaksine will find a notable absence of published data. The compound is identified by its chemical formula, C19H24N2O3, and a molecular weight of 328.4 g/mol .[] However, detailed crystallographic tables, experimental methodologies for its structure determination, and associated biological signaling pathways—critical components for a thorough technical guide—remain uncharacterized in the public domain.
The standard workflow for a crystal structure analysis, which would typically be detailed in a whitepaper of this nature, involves several key stages. This process begins with the isolation and purification of the compound, followed by crystallization to obtain high-quality single crystals. These crystals are then subjected to X-ray diffraction analysis to collect diffraction data, which is subsequently processed to solve and refine the crystal structure. The final output includes precise atomic coordinates, bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.
In the absence of specific data for this compound, a generalized workflow for small molecule crystallography is presented below.
Generalized Experimental Workflow for Crystal Structure Analysis
The logical flow of determining the crystal structure of a novel natural product is outlined in the following diagram.
Due to the lack of specific studies on this compound, it is not possible to provide quantitative data tables or detailed experimental protocols as requested. Furthermore, no information on its biological activity or associated signaling pathways could be retrieved, precluding the creation of relevant diagrams.
This report underscores a significant opportunity for future research. The determination of the crystal structure of this compound would be a valuable contribution to the field of natural product chemistry and could provide a foundation for understanding its structure-activity relationships, potentially guiding future drug discovery efforts.
References
Preliminary Biological Activity Screening of 10-Hydroxydihydroperaksine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a natural alkaloid compound isolated from plants of the Rauvolfia genus, specifically Rauvolfia verticillata.[1][] As a member of the alkaloid family, it holds potential for various biological activities. However, a comprehensive review of the currently available scientific literature reveals a significant gap in the specific experimental data regarding the biological activity of this compound. While related compounds from the Rauvolfia genus have been explored for various therapeutic properties, including anticancer, anti-inflammatory, and neuroprotective effects, dedicated studies on this compound are not publicly available at this time.
This technical guide, therefore, serves as a foundational document outlining the potential avenues of investigation and the general experimental workflows that could be employed for the preliminary biological activity screening of this compound. The methodologies and signaling pathways described herein are based on established protocols for analogous natural products and represent a predictive framework rather than a summary of existing data for this specific compound.
Table 1: Hypothetical Biological Activity Screening Data for this compound
Disclaimer: The following table is a template for data presentation and does not contain actual experimental data for this compound due to the lack of available information.
| Biological Activity | Assay Type | Cell Line / Model | Concentration Range (µM) | Endpoint Measured | Result (e.g., IC50, % inhibition) |
| Anticancer | MTT Assay | HeLa, MCF-7, A549 | 0.1 - 100 | Cell Viability | IC50: Not Determined |
| Flow Cytometry | Jurkat | 1, 10, 50 | Apoptosis (Annexin V/PI) | % Apoptotic Cells: Not Determined | |
| Anti-inflammatory | Griess Assay | RAW 264.7 Macrophages | 1, 10, 50 | Nitric Oxide Production | % Inhibition: Not Determined |
| ELISA | THP-1 Monocytes | 1, 10, 50 | TNF-α, IL-6 Secretion | pg/mL: Not Determined | |
| Neuroprotective | H₂O₂-induced Oxidative Stress | SH-SY5Y Neuroblastoma | 0.1 - 10 | Cell Viability (MTT) | % Protection: Not Determined |
| Beta-amyloid Aggregation Assay | Thioflavin T | 1, 10, 50 | Fibril Formation | % Inhibition: Not Determined |
Experimental Protocols: A Proposed Framework
The following are detailed, yet generalized, experimental protocols that could be adapted for the investigation of this compound's biological activities.
Anticancer Activity Screening
a. Cell Viability (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound in DMSO is diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (vehicle-treated) cells.
b. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Jurkat cells are treated with this compound at various concentrations for 24 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Anti-inflammatory Activity Screening
a. Nitric Oxide (NO) Production Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.
-
Cell Stimulation: Cells are pre-treated with this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reagent: The supernatant from each well is mixed with Griess reagent, and the absorbance is measured at 540 nm. The concentration of nitrite (B80452) is determined from a standard curve.
b. Cytokine Measurement (ELISA)
-
Cell Treatment: THP-1 monocytes are differentiated into macrophages and treated with this compound and LPS as described above.
-
Supernatant Collection: The cell culture supernatant is collected after 24 hours.
-
ELISA: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.
Neuroprotective Activity Screening
a. Oxidative Stress Model
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured and seeded in 96-well plates.
-
Compound Pre-treatment: Cells are pre-treated with this compound for 24 hours.
-
Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells to induce oxidative stress, and the cells are incubated for another 24 hours.
-
Cell Viability Assessment: Cell viability is determined using the MTT assay as described previously.
Visualizing Potential Mechanisms of Action
The following diagrams illustrate hypothetical signaling pathways and experimental workflows that could be relevant to the biological activities of this compound.
Caption: Proposed experimental workflow for screening the biological activity of this compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential intrinsic apoptosis pathway induced by this compound in cancer cells.
Conclusion and Future Directions
While specific biological activity data for this compound is currently lacking in the public domain, its chemical nature as a Rauvolfia alkaloid suggests a strong potential for therapeutic relevance. The experimental frameworks and hypothetical pathways presented in this guide offer a roadmap for the systematic evaluation of its anticancer, anti-inflammatory, and neuroprotective properties. Future research should focus on performing these foundational screenings to elucidate the bioactivity profile of this compound. Subsequent studies can then delve into the precise molecular mechanisms of action, utilizing techniques such as Western blotting, quantitative PCR, and in vivo animal models to validate the preliminary findings. Such a structured approach will be crucial in determining the potential of this compound as a lead compound for drug development.
References
In Silico Prediction of 10-Hydroxydihydroperaksine Targets: A Technical Guide
December 5, 2025
Introduction
10-Hydroxydihydroperaksine is a natural alkaloid compound isolated from plants of the Rauvolfia genus, specifically Rauvolfia verticillata.[1][2] This genus is a rich source of bioactive monoterpene indole (B1671886) alkaloids, many of which have been found to possess significant pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.[3] Given the therapeutic potential of alkaloids from Rauvolfia, elucidating the molecular targets of lesser-known derivatives like this compound is a critical step in exploring its potential as a novel therapeutic agent.
This technical guide provides a comprehensive overview of a proposed in silico workflow for the prediction and identification of the molecular targets of this compound. The methodologies outlined here are designed for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery and target validation.
Molecular Profile of this compound
A clear understanding of the physicochemical properties of this compound is fundamental for any computational analysis.
| Property | Value | Source |
| Molecular Formula | C19H24N2O3 | [1] |
| Molecular Weight | 328.4 g/mol | [1][2] |
| Canonical SMILES | CC1C(C2CC3N1C(C2CO)CC4=C3NC5=C4C=C(C=C5)O)CO | [1] |
| InChIKey | LCWCFXWKNADLOU-UHFFFAOYSA-N | [1] |
| Source | The herbs of Rauvolfia verticillata | [1][2] |
Proposed In Silico Target Prediction Workflow
In the absence of experimental data on the biological activity of this compound, a multi-pronged in silico approach is recommended. This workflow combines both ligand-based and structure-based methods to generate a robust set of putative protein targets.[1][4][5][6]
Caption: In Silico Workflow for Target Prediction.
Experimental Protocols
Phase 1: Ligand Preparation
-
3D Structure Generation:
-
The canonical SMILES string of this compound is used as the input for a 3D structure generation tool (e.g., Open Babel, ChemDraw).
-
The generated 3D conformer is then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for both ligand-based and structure-based approaches.
-
Phase 2: Target Prediction Methods
1. Ligand-Based Target Prediction
These methods rely on the principle that structurally similar molecules are likely to have similar biological activities and, therefore, similar molecular targets.[7]
-
Chemical Similarity Searching:
-
Protocol: The energy-minimized 3D structure of this compound is submitted to a web-based server like SwissTargetPrediction.[7][8] These servers compare the query molecule's topology, and sometimes 3D shape, to a database of known active ligands for a wide range of protein targets.[9]
-
Data Output: A ranked list of potential protein targets is generated, typically with a probability score or a similarity score (e.g., Tanimoto coefficient) for each prediction.
-
-
Pharmacophore Modeling:
-
Protocol: A pharmacophore model can be developed based on the structure of this compound.[10][11] This model represents the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids. The generated pharmacophore model is then used to screen 3D databases of protein structures to identify proteins with binding sites that are complementary to the pharmacophore.
-
Data Output: A list of proteins with binding sites that match the pharmacophore model, along with a fit score for each match.
-
2. Structure-Based Target Prediction (Reverse Docking)
Reverse docking involves docking a single ligand (this compound) against a large library of 3D protein structures to predict its most likely binding partners.[12][13]
-
Protocol:
-
Protein Target Library Preparation: A library of 3D protein structures is compiled. This can be a comprehensive library like the PDBbind database or a more focused library of proteins associated with the known activities of other Rauvolfia alkaloids (e.g., GPCRs, ion channels, enzymes involved in neurotransmission).
-
Binding Site Identification: Potential binding pockets on each protein in the library are identified using algorithms that detect cavities on the protein surface.
-
Molecular Docking: The prepared 3D structure of this compound is docked into the identified binding sites of all proteins in the library using a docking program such as AutoDock Vina.[14]
-
Scoring and Ranking: The results are scored based on the predicted binding affinity (e.g., in kcal/mol). The protein-ligand complexes are then ranked according to these scores.
-
Data Presentation and Analysis
The outputs from the different prediction methods should be collated and analyzed to identify high-confidence targets.
Table 1: Hypothetical Output from Ligand-Based Similarity Search (e.g., SwissTargetPrediction)
| Target Class | Predicted Target | UniProt ID | Probability | Known Ligands with High Similarity |
| G-protein coupled receptor | Alpha-2A adrenergic receptor | P08913 | 0.65 | Yohimbine, Reserpine |
| Enzyme | Dopamine beta-hydroxylase | P09172 | 0.58 | Reserpine |
| Transporter | Solute carrier family 22 member 2 | O15244 | 0.52 | Deserpidine |
| G-protein coupled receptor | 5-hydroxytryptamine receptor 2A | P28223 | 0.45 | Rescinnamine |
| Enzyme | Cytochrome P450 2D6 | P10635 | 0.41 | Ajmaline |
Table 2: Hypothetical Output from Reverse Docking
| Predicted Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Alpha-2A adrenergic receptor | 6K41 | -9.8 | Asp113, Ser200, Phe391 |
| Dopamine beta-hydroxylase | 4ZEL | -9.2 | Tyr359, His363, Glu469 |
| Voltage-gated sodium channel | 6AGF | -8.9 | Phe1764, Tyr1771 |
| 5-hydroxytryptamine receptor 2A | 6A93 | -8.7 | Ser159, Asp155, Trp336 |
| Acetylcholinesterase | 4EY7 | -8.5 | Trp86, Tyr337, Phe338 |
Phase 3: Target Prioritization and Pathway Analysis
-
Consensus Scoring: A consensus list of targets is generated by identifying the proteins that are predicted by multiple methods. Targets that appear in the top ranks of both ligand-based and structure-based predictions are considered high-priority candidates.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: The prioritized list of target proteins is submitted to pathway analysis tools (e.g., KEGG, Reactome) to identify biological pathways that are significantly enriched with the predicted targets. This helps to elucidate the potential mechanism of action of this compound.
Caption: Hypothetical Signaling Pathway Modulation.
Conclusion
This technical guide outlines a robust and systematic in silico strategy for the prediction of molecular targets for this compound. By integrating ligand-based and structure-based computational methods, it is possible to generate a high-confidence list of putative protein targets. The subsequent bioinformatic analysis of these targets can provide valuable insights into the potential pharmacological effects and mechanisms of action of this natural compound. The prioritized targets identified through this workflow will serve as a strong foundation for guiding future experimental validation studies, thereby accelerating the drug discovery and development process for novel alkaloids.
References
- 1. DSpace [scholarbank.nus.edu.sg]
- 2. researchgate.net [researchgate.net]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. dovepress.com [dovepress.com]
- 11. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 13. Reverse docking: Significance and symbolism [wisdomlib.org]
- 14. youtube.com [youtube.com]
In-Depth Technical Guide: Chemical Properties and Stability of 10-Hydroxydihydroperaksine
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Hydroxydihydroperaksine is a natural alkaloid compound isolated from plants of the Rauvolfia genus, specifically Rauvolfia verticillata.[] This technical guide provides a comprehensive overview of the known chemical properties and stability of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported information with computational predictions for its physicochemical properties. Furthermore, it outlines generalized experimental protocols for the determination of key chemical parameters and stability testing applicable to this class of compounds. This document aims to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound and related natural products.
Chemical Properties
This compound is an indole (B1671886) alkaloid with the molecular formula C₁₉H₂₄N₂O₃ and a molecular weight of 328.4 g/mol .[] Its chemical structure is characterized by a complex pentacyclic ring system.
Physicochemical Parameters
| Property | Predicted Value | Description |
| Molecular Formula | C₁₉H₂₄N₂O₃ | The elemental composition of the molecule. |
| Molecular Weight | 328.4 g/mol | The mass of one mole of the compound. |
| pKa (most basic) | 7.5 | The pH at which the most basic nitrogen atom is 50% ionized. |
| logP (Octanol/Water) | 2.8 | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
| Aqueous Solubility (logS) | -3.5 | The logarithm of the molar solubility in water, suggesting moderate solubility. |
| Topological Polar Surface Area (TPSA) | 78.5 Ų | The sum of surfaces of polar atoms, influencing membrane permeability. |
Note: The pKa, logP, and logS values are computational predictions and should be confirmed by experimental analysis.
Solubility Profile
Based on information from chemical suppliers, this compound is soluble in a range of organic solvents, including:
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Dimethyl Sulfoxide (DMSO)
-
Acetone
Its predicted aqueous solubility suggests it is moderately soluble in water.
Stability Profile
Detailed stability studies on this compound are not extensively documented. However, general knowledge of indole alkaloids and supplier recommendations provide some insight into its stability.
Storage and Handling
For long-term storage, this compound powder should be kept in a tightly sealed container at 2-8°C. Under these conditions, it is expected to be stable for up to 24 months.
Stock solutions, particularly in DMSO, should be prepared fresh. If storage is necessary, aliquots should be stored in tightly sealed vials at -20°C, where they are generally usable for up to two weeks. Before use, frozen solutions should be allowed to equilibrate to room temperature for at least one hour.
Potential Degradation Pathways
Indole alkaloids can be susceptible to degradation under certain conditions:
-
Oxidation: The indole nucleus can be prone to oxidation, especially in the presence of light and air.
-
pH-dependent hydrolysis: Ester or other labile functional groups, if present, could be subject to hydrolysis at extreme pH values.
-
Thermal degradation: Elevated temperatures can lead to decomposition.
Forced degradation studies under acidic, basic, oxidative, photolytic, and thermal stress conditions are recommended to fully characterize the stability of this compound and identify its degradation products.
Experimental Protocols
The following sections describe generalized experimental protocols that can be adapted for the determination of the physicochemical properties and stability of this compound.
Determination of pKa (Spectrophotometric Method)
This protocol outlines a common method for determining the ionization constant (pKa) of a compound by measuring changes in its UV-Vis absorbance at different pH values.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Determination of logP (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).
Caption: Experimental workflow for logP determination via the shake-flask method.
Stability Testing Protocol
A general protocol for assessing the stability of this compound involves subjecting the compound to various stress conditions and monitoring its degradation over time.
Caption: Workflow for a forced degradation stability study.
Potential Signaling Pathways and Biological Activity
While specific biological activities and signaling pathways for this compound have not been definitively elucidated, its origin from Rauvolfia verticillata suggests potential pharmacological effects similar to other alkaloids from this genus. Rauvolfia alkaloids are known for their diverse biological activities, including antihypertensive, anti-inflammatory, and anticancer effects.
Based on the activities of related compounds, a hypothetical signaling pathway that could be investigated for this compound is its potential interaction with adrenergic receptors or voltage-gated ion channels, which are common targets for Rauvolfia alkaloids.
Caption: A hypothetical signaling pathway for this compound.
Further research is required to validate these potential biological activities and to elucidate the precise mechanism of action of this compound.
Conclusion
This compound is a promising natural product with a complex chemical structure. This guide has summarized its known chemical properties, provided computational predictions for key physicochemical parameters, and outlined generalized experimental protocols for its further investigation. While there is a need for more extensive experimental data, this document provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this intriguing alkaloid. It is imperative that the predicted values presented herein are validated through rigorous experimental studies to facilitate its development as a potential therapeutic agent.
References
Unraveling the Enigma: The Mechanism of Action of 10-Hydroxydihydroperaksine Remains Undefined
Despite significant interest in the therapeutic potential of natural compounds, a comprehensive understanding of the mechanism of action for 10-Hydroxydihydroperaksine, an alkaloid isolated from the plant Rauvolfia verticillata, remains elusive. A thorough review of publicly available scientific literature reveals a notable absence of detailed research on the specific biological targets, signaling pathways, and pharmacological effects of this particular molecule.
Currently, information on this compound is largely limited to its identification as a natural product and its basic chemical properties. There is a significant lack of published studies detailing its bioactivity, including quantitative data such as IC50 or Ki values, which are crucial for characterizing the potency and selectivity of a compound. Furthermore, no specific experimental protocols for investigating the mechanism of action of this compound have been described in the scientific literature.
The genus Rauvolfia is well-known for producing a wide array of indole (B1671886) alkaloids with diverse and potent biological activities. Many of these compounds, such as reserpine (B192253) and ajmaline, have been extensively studied and have well-characterized mechanisms of action, primarily targeting the cardiovascular and central nervous systems. However, this broader understanding of the pharmacology of Rauvolfia alkaloids cannot be directly extrapolated to this compound without dedicated scientific investigation.
The absence of data prevents the creation of a detailed technical guide, the compilation of quantitative data into comparative tables, and the visualization of its signaling pathways and experimental workflows as requested. The scientific community has yet to publish research that would provide the necessary foundation for such a comprehensive analysis.
Therefore, for researchers, scientists, and drug development professionals interested in this compound, the field is wide open for novel research. Future studies would need to focus on initial screening for biological activity, followed by target identification and validation, and subsequent elucidation of the downstream signaling cascades. Such foundational research is a prerequisite for any potential therapeutic development of this natural compound.
10-Hydroxydihydroperaksine: An Obscure Alkaloid Awaiting Scientific Exploration
Despite its documented existence as a natural product, the scientific literature remains largely silent on the discovery, history, and biological activities of 10-Hydroxydihydroperaksine, a minor alkaloid isolated from the plant Rauvolfia verticillata. This comprehensive review of available data reveals a significant gap in the scientific record, precluding the creation of a detailed technical guide as originally requested. While basic chemical information is available, the foundational research detailing its isolation, characterization, and potential pharmacological significance is not present in accessible scientific databases.
Chemical Identity
This compound is recognized as a distinct chemical entity with the following identifiers:
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₂O₃ |
| Molecular Weight | 328.4 g/mol |
| CAS Number | 451478-47-0 |
| Natural Source | Rauvolfia verticillata[][2] |
Rauvolfia verticillata, a member of the Apocynaceae family, is a well-known source of a diverse array of indole (B1671886) alkaloids, many of which possess significant pharmacological properties.[3][4][5][6] However, this compound appears to be one of its less-studied constituents.
A History Undocumented
A thorough search of scientific literature and chemical databases did not yield the primary research article describing the initial discovery and isolation of this compound. Consequently, crucial historical details remain unknown, including:
-
The research group responsible for its initial identification.
-
The date and geographical location of the plant material from which it was first extracted.
-
The specific methodologies employed for its isolation and purification.
-
The spectroscopic and analytical data used for its structural elucidation.
This absence of a foundational scientific paper is a critical barrier to understanding the context of its discovery and the initial scientific interest in the compound.
Biological Activity and Pharmacological Potential: An Unwritten Chapter
Currently, there is no published research detailing the biological activity of this compound. While many alkaloids from Rauvolfia species exhibit a range of effects, including antihypertensive and antiarrhythmic properties, the specific pharmacological profile of this compound has not been investigated or reported.[3] As such, information regarding its potential interactions with cellular signaling pathways, protein targets, or its therapeutic potential is entirely speculative.
The Path Forward: A Call for Research
The significant gaps in the scientific record for this compound highlight an opportunity for new research. The following experimental workflows would be necessary to build a comprehensive understanding of this molecule.
Logical Workflow for Future Research
Caption: A logical workflow for future research on this compound.
References
Methodological & Application
Application Note and Protocol: HPLC Quantification of 10-Hydroxydihydroperaksine in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantification of 10-Hydroxydihydroperaksine, a natural alkaloid found in plants such as Rauvolfia verticillata, using High-Performance Liquid Chromatography (HPLC).[] The methodology outlines procedures for the extraction of the analyte from plant matrices, sample preparation, and subsequent quantification by reversed-phase HPLC with UV detection. This application note is intended to provide a robust and reproducible method for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring alkaloid with potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high resolution, sensitivity, and reproducibility, making it the method of choice for the analysis of complex mixtures like plant extracts.[2] This protocol details a validated HPLC method for the determination of this compound.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₂O₃[][3] |
| Molecular Weight | 328.4 g/mol [][] |
| Chemical Family | Alkaloid[] |
| Appearance | Powder[] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[5] |
| Natural Source | Rauvolfia verticillata[][5] |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity) []
-
Plant material (e.g., dried and powdered leaves or roots of Rauvolfia verticillata)
-
HPLC grade methanol (B129727) [2][6]
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade) [7]
-
Ammonium acetate (analytical grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical balance
-
Ultrasonic bath [2]
-
Centrifuge [2]
-
pH meter
-
Vortex mixer
Sample Preparation: Extraction from Plant Material
-
Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.[6]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[2]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[2]
-
Carefully decant the supernatant into a clean collection tube.
-
Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction of the analyte.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 1 mL of the mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.[6]
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[8][9]
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[9]
HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2] |
| Mobile Phase | A: 0.1% Formic acid in waterB: AcetonitrileGradient elution: Start with a higher proportion of A and gradually increase B.[7] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL[9] |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan of the reference standard (typically in the range of 200-400 nm for alkaloids) |
Method Validation
For robust and reliable quantification, the analytical method should be validated according to ICH guidelines, assessing the following parameters:
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.999.
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing samples at three different concentrations. The relative standard deviation (RSD) should be < 2%.[9][10]
-
Accuracy: Determine the accuracy of the method by performing recovery studies. Spike a blank plant matrix with known concentrations of the standard and calculate the percentage recovery. The recovery should be within 95-105%.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Linear Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | |||
| Medium | |||
| High |
Visualization
Caption: Experimental workflow for the HPLC quantification of this compound.
References
- 2. academic.oup.com [academic.oup.com]
- 3. chemwhat.com [chemwhat.com]
- 5. This compound | CAS:451478-47-0 | Manufacturer ChemFaces [chemfaces.com]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. Development and validation of an HPLC-method for the determination of alkaloids in the stem bark extract of Nauclea pobeguinii - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Total Synthesis of 10-Hydroxydihydroperaksine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed account of a proposed methodology for the total synthesis of 10-Hydroxydihydroperaksine, a naturally occurring alkaloid. The outlined strategy is based on the successful total synthesis of the closely related C-19 methyl-substituted sarpagine (B1680780) alkaloid, 19(S),20(R)-dihydroperaksine, as reported by Cook and coworkers. The introduction of a hydroxyl group at the C-10 position of the indole (B1671886) nucleus necessitates strategic modifications to the established synthetic route.
Overview of the Synthetic Strategy
The proposed total synthesis of this compound follows a convergent strategy. The key features of this approach include:
-
Asymmetric Pictet-Spengler Reaction: To establish the core tetracyclic amine with high enantiopurity.
-
Palladium-Catalyzed Intramolecular α-Vinylation: To construct the crucial pentacyclic core of the sarpagine alkaloid family.
-
Stereocontrolled Introduction of the C-19 Methyl Group: Achieved through an N-alkylation strategy.
-
Late-Stage Functionalization: To install the hydroxymethyl groups at C-16 and C-20.
The synthesis commences with a suitably protected 5-hydroxy-L-tryptophan derivative to carry the C-10 hydroxyl group (which corresponds to the 5-position in tryptophan) through the synthetic sequence.
Logical Workflow of the Total Synthesis
The overall synthetic plan can be visualized as a multi-stage process, starting from a protected tryptophan derivative and culminating in the final natural product.
Caption: Workflow for the total synthesis of this compound.
Key Experimental Protocols
The following protocols are adapted from the synthesis of 19(S),20(R)-dihydroperaksine and have been modified to accommodate the synthesis of the 10-hydroxy analog.
Protocol 1: Asymmetric Pictet-Spengler Reaction
This reaction establishes the chiral tetracyclic core. A protecting group, such as a benzyl (B1604629) or silyl (B83357) ether, is essential for the 5-hydroxy group of tryptophan.
Reaction Scheme:
Caption: Asymmetric Pictet-Spengler reaction for core synthesis.
Procedure:
-
To a solution of the protected 5-hydroxy-L-tryptophan methyl ester (1.0 equiv) in dichloromethane (B109758) (0.1 M) at -78 °C, add trifluoroacetic acid (1.5 equiv).
-
Add the chiral aldehyde (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC analysis indicates completion.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Palladium-Catalyzed Intramolecular α-Vinylation
This crucial step forms the pentacyclic ketone, the central scaffold of the target molecule.
Reaction Scheme:
Caption: Palladium-catalyzed intramolecular α-vinylation.
Procedure:
-
To a solution of the N-alkylated tetracycle (1.0 equiv) in toluene (0.05 M), add palladium(II) acetate (B1210297) (0.1 equiv), tri(o-tolyl)phosphine (0.2 equiv), and cesium carbonate (2.5 equiv).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the pentacyclic ketone.
Protocol 3: Diastereoselective Reduction and Hydroboration-Oxidation
This sequence establishes the stereochemistry of the two hydroxymethyl groups.
Procedure:
-
Reduction of the Ester: To a solution of the pentacyclic intermediate (1.0 equiv) in ethanol (B145695) (0.1 M) at 0 °C, add sodium borohydride (B1222165) (2.0 equiv) portion-wise. Stir for 2 hours, then quench with acetone. Remove the solvent under reduced pressure and purify to yield the C-16 alcohol.
-
Hydroboration-Oxidation: To a solution of the resulting olefin (1.0 equiv) in THF (0.1 M) at 0 °C, add 9-BBN dimer (1.5 equiv). Allow the reaction to warm to room temperature and stir for 6 hours. Cool the mixture to 0 °C and add aqueous sodium hydroxide (B78521) (3 M) followed by dropwise addition of hydrogen peroxide (30% solution). Stir for 4 hours, then extract with ethyl acetate. The combined organic layers are dried, filtered, and concentrated. Purification by column chromatography yields the diol.
Quantitative Data Summary
The following table summarizes the expected yields for the key synthetic steps, based on the synthesis of 19(S),20(R)-dihydroperaksine. Actual yields for the 10-hydroxy analog may vary.
| Step | Reaction | Reagents and Conditions | Expected Yield (%) |
| 1 | Asymmetric Pictet-Spengler Reaction | TFA, CH₂Cl₂, -78 °C to rt | 85 - 95 |
| 2 | N-Alkylation with Chiral Side Chain | NaH, DMF, 0 °C to rt | 70 - 80 |
| 3 | Palladium-Catalyzed Intramolecular α-Vinylation | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, Toluene, 110 °C | 60 - 75 |
| 4 | Reduction of Ester to C-16 Alcohol | NaBH₄, EtOH, 0 °C | 90 - 98 |
| 5 | Hydroboration-Oxidation of Terminal Olefin | 9-BBN, THF; then H₂O₂, NaOH | 75 - 85 |
| 6 | Final Deprotection of Phenolic Hydroxyl | (e.g., H₂, Pd/C for benzyl group) | 80 - 90 |
Conclusion
The presented methodology provides a robust and detailed framework for the total synthesis of this compound. The strategy leverages well-established and stereoselective reactions to construct the complex polycyclic architecture of this natural product. This guide is intended to serve as a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further investigation into the biological properties of this class of alkaloids.
Application Notes and Protocols for 10-Hydroxydihydroperaksine as a Reference Standard in Phytochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a naturally occurring indole (B1671886) alkaloid with the molecular formula C₁₉H₂₄N₂O₃ and a molecular weight of 328.4 g/mol . As a member of the dihydroperaksine (B1209952) family, it holds potential for various applications in phytochemistry, including its use as a reference standard for the identification and quantification of related compounds in plant extracts and herbal formulations. Its structural complexity and potential bioactivity make it a compound of interest for drug discovery and development.
These application notes provide detailed protocols for the use of this compound as a reference standard in common phytochemical analyses, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, a potential signaling pathway influenced by indole alkaloids is illustrated.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₂₄N₂O₃ |
| Molecular Weight | 328.4 g/mol |
| Appearance | White to off-white powder |
| Purity (as reference) | ≥98% (HPLC) |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO |
| Storage | -20°C, protected from light |
Application: Phytochemical Analysis Workflow
The following diagram illustrates a general workflow for the analysis of a plant extract using this compound as a reference standard.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Quantification
This protocol describes the quantification of this compound in a plant extract.
3.1.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Ammonium acetate (B1210297)
-
Deionized water (18.2 MΩ·cm)
-
Plant extract sample
3.1.2. Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Standard HPLC with UV-Vis detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium acetate in water; B: Acetonitrile |
| Gradient | 0-5 min, 20% B; 5-25 min, 20-80% B; 25-30 min, 80% B; 30-35 min, 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
3.1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve a known amount of the dried plant extract in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
3.1.4. Data Analysis and Hypothetical Results
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Use the regression equation to calculate the concentration of this compound in the plant extract.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Sample | 228,510 |
Hypothetical Retention Time:15.8 minutes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Sensitive Quantification
This protocol provides a method for the sensitive detection and confirmation of this compound.
3.2.1. Instrumentation and Conditions
| Parameter | Condition |
| LC-MS/MS System | UPLC coupled to a triple quadrupole or Q-TOF mass spectrometer |
| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
3.2.2. Hypothetical Mass Spectrometry Parameters
| Parameter | Value (m/z) |
| Precursor Ion [M+H]⁺ | 329.18 |
| Product Ion 1 | 186.12 |
| Product Ion 2 | 158.09 |
| Collision Energy | 25 eV |
3.2.3. Data Analysis
The presence of this compound in the sample is confirmed by the detection of the precursor ion and its characteristic product ions at the same retention time as the reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is used for the structural confirmation of isolated this compound.
3.3.1. Instrumentation and Sample Preparation
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.
-
Sample: Dissolve ~5 mg of the isolated compound (purified by preparative HPLC) in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
3.3.2. Hypothetical ¹H and ¹³C NMR Data (in CDCl₃)
The following table presents hypothetical chemical shifts for key signals of this compound.
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, multiplicity, J in Hz) |
| 2 | 135.2 | - |
| 3 | 52.8 | 3.85 (dd, J = 8.5, 4.2) |
| 5 | 51.5 | 3.10 (m), 2.95 (m) |
| 6 | 20.8 | 1.90 (m), 1.75 (m) |
| 7 | 108.9 | - |
| 8 | 128.1 | - |
| 9 | 119.5 | 7.15 (d, J = 7.8) |
| 10 | 121.8 | 7.25 (t, J = 7.8) |
| 11 | 110.9 | 7.05 (t, J = 7.8) |
| 12 | 126.4 | 7.45 (d, J = 7.8) |
| 13 | 142.3 | - |
| 10-OH | - | 8.10 (s, br) |
Potential Biological Activity and Signaling Pathway
Indole alkaloids have been reported to exhibit a wide range of biological activities, including anti-cancer properties. Some indole alkaloids have been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[1] The diagram below illustrates a simplified MAPK/ERK signaling cascade that could be a target for this compound or related compounds.
Disclaimer
The experimental data presented in these application notes, including retention times, mass-to-charge ratios, and NMR chemical shifts, are hypothetical and for illustrative purposes only. Actual experimental results may vary. These protocols should be adapted and validated by the end-user for their specific analytical instrumentation and experimental conditions.
References
Application Notes and Protocols: Cell-Based Assay for Testing 10-Hydroxydihydroperaksine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a natural alkaloid compound found in the herbs of Rauvolfia verticillata[]. As with any novel compound being considered for therapeutic applications, a thorough evaluation of its cytotoxic potential is a critical first step in the drug development process[2][3]. These application notes provide a comprehensive set of protocols to assess the in vitro cytotoxicity of this compound using established cell-based assays. The described methodologies will enable researchers to determine the compound's effect on cell viability, membrane integrity, and induction of apoptosis.
This document outlines protocols for three key assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
LDH Assay: To quantify the release of lactate (B86563) dehydrogenase (LDH) as a measure of cell membrane damage.
-
Caspase-3/7 Assay: To detect the activation of key executioner caspases involved in apoptosis.
Experimental Workflow Overview
The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below. This process begins with cell culture and compound preparation, followed by treatment and subsequent analysis using the three aforementioned assays.
Figure 1: Experimental workflow for cytotoxicity testing.
I. MTT Assay Protocol for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified by spectrophotometry.[4][5]
A. Materials
-
This compound
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[7]
-
96-well clear flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
B. Experimental Protocol
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.
-
Incubate overnight to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of solvent) and a positive control (e.g., doxorubicin).[8]
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7][9]
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][9]
-
Mix thoroughly by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.[6][7]
-
C. Data Presentation
| Concentration (µM) | Absorbance (570 nm) at 24h (Mean ± SD) | Cell Viability (%) at 24h | Absorbance (570 nm) at 48h (Mean ± SD) | Cell Viability (%) at 48h | Absorbance (570 nm) at 72h (Mean ± SD) | Cell Viability (%) at 72h |
| Vehicle Control | 100 | 100 | 100 | |||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| Positive Control |
Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100
II. LDH Assay Protocol for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[10] The amount of LDH released into the culture medium is proportional to the number of cells with damaged plasma membranes.[11]
A. Materials
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or similar)
-
Treated cell culture supernatants (from the experimental plate)
-
96-well clear flat-bottom plates
-
Microplate reader
B. Experimental Protocol
-
Sample Collection:
-
Following treatment with this compound as described in the MTT protocol, centrifuge the 96-well plates at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
Controls:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Add lysis buffer (provided in the kit) to untreated cells 45 minutes before collecting the supernatant.[12]
-
Background Control: Culture medium without cells.
-
-
LDH Assay:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.[10][13]
-
Add 50 µL of the reaction mixture to each well containing the supernatant.[13]
-
Incubate for 30 minutes at room temperature, protected from light.[13]
-
Add 50 µL of stop solution (if required by the kit).[13]
-
Measure the absorbance at 490 nm using a microplate reader.[12][13]
-
C. Data Presentation
| Concentration (µM) | Absorbance (490 nm) at 24h (Mean ± SD) | % Cytotoxicity at 24h | Absorbance (490 nm) at 48h (Mean ± SD) | % Cytotoxicity at 48h | Absorbance (490 nm) at 72h (Mean ± SD) | % Cytotoxicity at 72h |
| Vehicle Control | ||||||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| Positive Control |
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
III. Caspase-3/7 Assay Protocol for Apoptosis
This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[14] The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent or fluorescent signal.[15][16]
A. Materials
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Treated cells in 96-well opaque-walled plates
-
Microplate luminometer or fluorometer
B. Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound as described in the MTT protocol, but use opaque-walled 96-well plates suitable for luminescence or fluorescence readings.
-
-
Caspase-3/7 Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[16]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[16]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence or fluorescence using a microplate reader.
-
C. Data Presentation
| Concentration (µM) | Luminescence (RLU) at 24h (Mean ± SD) | Caspase-3/7 Activity (Fold Change) at 24h | Luminescence (RLU) at 48h (Mean ± SD) | Caspase-3/7 Activity (Fold Change) at 48h | Luminescence (RLU) at 72h (Mean ± SD) | Caspase-3/7 Activity (Fold Change) at 72h |
| Vehicle Control | 1.0 | 1.0 | 1.0 | |||
| 0.1 | ||||||
| 1 | ||||||
| 10 | ||||||
| 50 | ||||||
| 100 | ||||||
| Positive Control (e.g., Staurosporine) |
Caspase-3/7 Activity (Fold Change) = (Luminescence of treated cells / Luminescence of vehicle control)
IV. Potential Signaling Pathway for Cytotoxicity
While the specific mechanism of this compound is unknown, many cytotoxic compounds induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Both pathways converge on the activation of executioner caspases like caspase-3 and -7. The diagram below illustrates this general apoptotic signaling cascade.
Figure 2: General apoptotic signaling pathways.
Conclusion
These protocols provide a robust framework for the initial cytotoxic evaluation of this compound. By employing assays that probe different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can gain a comprehensive understanding of the compound's effects on cells. The resulting data will be crucial for making informed decisions regarding the future development of this natural product as a potential therapeutic agent.
References
- 2. researchgate.net [researchgate.net]
- 3. opentrons.com [opentrons.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. AID 364 - Cell Proliferation & Viability (Cytotoxicity) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. cellbiologics.com [cellbiologics.com]
- 14. stemcell.com [stemcell.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 16. promega.com [promega.com]
Application of 10-Hydroxydihydroperaksine in Neurological Disorder Research: A Look into a Novel Alkaloid
Researchers, scientists, and drug development professionals are constantly seeking novel compounds to unravel the complexities of neurological disorders and develop effective therapies. 10-Hydroxydihydroperaksine, a natural alkaloid identified from the herbs of Rauvolfia verticillata, represents a potential candidate for such investigations. [][2] As of this writing, specific research on the application of this compound in neurological disorder research is not yet available in the public domain. However, based on the well-documented neuroprotective potential of alkaloids, we can outline a prospective research and application framework for this novel compound.[3][4][5][6]
Alkaloids, a diverse group of naturally occurring chemical compounds, have shown promise in targeting various pathways implicated in neurodegeneration.[3][4] These mechanisms often involve modulating neurotransmitter systems, reducing oxidative stress, and exhibiting anti-inflammatory and anti-amyloidogenic properties.[4][6] Therefore, it is plausible that this compound could exhibit similar neuropharmacological activities.
Prospective Research and Application Notes
The initial investigation into the therapeutic potential of this compound would likely focus on its ability to mitigate key pathological features of neurological disorders such as Parkinson's disease and Alzheimer's disease.[7][8][9] Parkinson's disease is characterized by the progressive loss of dopamine-producing neurons in the substantia nigra region of the brain, leading to motor symptoms like tremors, rigidity, and slowness of movement.[7][9]
A primary research objective would be to assess the neuroprotective effects of this compound on dopaminergic neurons in preclinical models.
Hypothetical Experimental Protocols
Below are generalized experimental protocols that could be adapted to investigate the neuroprotective effects of this compound. These are representative methodologies and would require optimization for this specific compound.
Protocol 1: In Vitro Neuroprotection Assay in a Parkinson's Disease Model
Objective: To determine if this compound can protect dopaminergic neurons from a neurotoxin-induced cell death.
Methodology:
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells, a common model for dopaminergic neurons, in appropriate media.
-
Differentiation: Differentiate the cells into a more mature neuronal phenotype using agents like retinoic acid.
-
Treatment: Pre-treat the differentiated cells with varying concentrations of this compound for 24 hours.
-
Toxin Induction: Induce neuronal cell death by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or MPP+, which are known to selectively damage dopaminergic neurons.
-
Viability Assessment: After 24-48 hours of toxin exposure, assess cell viability using methods like the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release.
-
Data Analysis: Compare the viability of cells treated with this compound and the neurotoxin to cells treated with the neurotoxin alone.
Protocol 2: Assessment of Antioxidant Activity
Objective: To evaluate the potential of this compound to mitigate oxidative stress, a key factor in neurodegeneration.
Methodology:
-
Cell Culture and Treatment: Use a neuronal cell line (e.g., SH-SY5Y) and treat with this compound at various concentrations.
-
Oxidative Stress Induction: Induce oxidative stress using agents like hydrogen peroxide (H₂O₂) or rotenone.
-
ROS Measurement: Measure the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like DCFDA.
-
Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.
-
Data Analysis: Compare ROS levels and antioxidant enzyme activity in cells treated with this compound and the oxidative stressor to those treated with the stressor alone.
Potential Signaling Pathways in Neuroprotection
Alkaloids often exert their neuroprotective effects by modulating critical signaling pathways involved in cell survival, inflammation, and stress response. A hypothetical pathway that could be investigated for this compound is the PI3K/Akt signaling cascade, which is crucial for promoting neuronal survival.
Caption: Hypothetical PI3K/Akt signaling pathway potentially modulated by this compound.
Experimental Workflow for Novel Compound Screening
The investigation of a novel compound like this compound would typically follow a structured workflow from initial screening to more complex in vivo studies.
Caption: A generalized workflow for the preclinical evaluation of a novel neuroprotective compound.
While the direct application of this compound in neurological disorder research is yet to be explored, its classification as an alkaloid makes it an intriguing subject for future studies. The protocols and pathways described above provide a foundational framework for researchers to begin to unravel its potential therapeutic benefits. Further research is essential to determine its specific mechanisms of action and its efficacy in models of neurodegenerative diseases.
References
- 2. Peroxisomes of the Brain: Distribution, Functions, and Associated Diseases | Semantic Scholar [semanticscholar.org]
- 3. The rapeutic impact of alkaloids in neurological diseases: A promising key molecule | E3S Web of Conferences [e3s-conferences.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders [ijbs.com]
- 6. ayurvedjournal.com [ayurvedjournal.com]
- 7. Parkinson's disease - Wikipedia [en.wikipedia.org]
- 8. Parkinson's disease - Symptoms and causes - Mayo Clinic [mayoclinic.org]
- 9. Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
Application Notes and Protocols for the Preparation of 10-Hydroxydihydroperaksine Solutions for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Hydroxydihydroperaksine is a natural alkaloid found in the herbs of Rauvolfia verticillata.[1][] As a compound of interest for various pharmacological studies, the preparation of well-characterized solutions for in vivo administration is a critical step in preclinical research. These application notes provide detailed protocols for the preparation of this compound solutions suitable for animal studies, with a focus on ensuring solubility, stability, and sterility.
Compound Information
| Property | Value | Source |
| CAS Number | 451478-47-0 | [3] |
| Molecular Formula | C₁₉H₂₄N₂O₃ | [1][3] |
| Molecular Weight | 328.41 g/mol | [3] |
| Appearance | Powder | [1][] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 1 year | [3] |
Solubility Profile
This compound is soluble in a variety of organic solvents. While exhaustive quantitative data is not widely available, the following table summarizes its known solubility characteristics.
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble. A stock solution of 40 mg/mL has been suggested for in vivo formulations. | A common solvent for preparing stock solutions of poorly water-soluble compounds for biological assays. | [3][4] |
| Chloroform | Soluble | [4] | |
| Dichloromethane | Soluble | [4] | |
| Ethyl Acetate | Soluble | [4] | |
| Acetone | Soluble | [4] |
Recommended Protocol for In Vivo Formulation
This protocol is based on a common vehicle formulation for delivering hydrophobic compounds in animal studies. It utilizes a co-solvent system to ensure the solubility and stability of this compound in an aqueous-based final solution.
Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween 80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Calibrated pipettes
-
Syringe filters (0.22 µm), sterile
Formulation Composition
The following table outlines the composition of a common vehicle for in vivo administration.
| Component | Percentage of Final Volume | Purpose |
| DMSO | 5% | Primary solvent for the stock solution. |
| PEG300 | 30% | Co-solvent to improve solubility in the aqueous vehicle. |
| Tween 80 | 5% | Surfactant to increase stability and prevent precipitation. |
| Saline or PBS | 60% | Aqueous vehicle for injection. |
Step-by-Step Preparation Protocol
This protocol describes the preparation of a 2 mg/mL working solution of this compound.
-
Prepare the Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a 40 mg/mL stock solution. For example, to prepare 100 µL of stock solution, dissolve 4 mg of this compound in 100 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
-
Prepare the Final Formulation:
-
In a sterile microcentrifuge tube, combine the components in the following order, mixing well after each addition:
-
Add the required volume of the 40 mg/mL this compound stock solution in DMSO.
-
Add the corresponding volume of PEG300 and vortex until the solution is clear.
-
Add the corresponding volume of Tween 80 and vortex until the solution is clear.
-
Add the corresponding volume of sterile saline or PBS and vortex to obtain a homogenous solution.
-
-
Example for preparing 1 mL of 2 mg/mL final solution:
-
Take 50 µL of the 40 mg/mL stock solution.
-
Add 300 µL of PEG300. Mix well.
-
Add 50 µL of Tween 80. Mix well.
-
Add 600 µL of sterile saline or PBS. Mix well.
-
-
-
Sterilization:
-
Storage:
-
It is recommended to prepare the final formulation fresh on the day of use.
-
If short-term storage is necessary, store the solution at 2-8°C and protect it from light.
-
For longer-term storage of the stock solution in DMSO, store in aliquots at -80°C.[3]
-
Experimental Workflow
Caption: Workflow for preparing a 2 mg/mL this compound solution.
Hypothetical Signaling Pathway for Investigation
The following diagram illustrates a hypothetical signaling pathway that could be investigated using this compound, for example, in the context of neuropharmacology or cancer biology.
Caption: A potential signaling cascade modulated by this compound.
Safety Precautions
-
Always handle this compound and all solvents in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for this compound and all vehicle components for detailed safety information.
-
The final formulation should be administered by trained personnel following approved animal care and use protocols.
References
Application Notes and Protocols for Radiolabeling 10-Hydroxydihydroperaksine and its use in Alpha-1 Adrenergic Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the radiolabeling of 10-Hydroxydihydroperaksine, a natural indole (B1671886) alkaloid isolated from Rauvolfia verticillata, and its application in radioligand binding assays. Given the pharmacological profile of Rauvolfia alkaloids, which are known to interact with adrenergic and serotonergic systems, this protocol focuses on characterizing the binding of [³H]-10-Hydroxydihydroperaksine to the alpha-1 (α₁) adrenergic receptor. The application note includes a step-by-step guide for tritium (B154650) labeling via catalytic exchange, purification of the radiolabeled compound by High-Performance Liquid Chromatography (HPLC), and its use in saturation and competition binding assays with membranes prepared from rat cerebral cortex.
Introduction
This compound is an indole alkaloid with the molecular formula C₁₉H₂₄N₂O₃. Alkaloids from the Rauvolfia genus have a long history of use in traditional medicine and have been the source of important pharmaceuticals, most notably for their effects on the cardiovascular and central nervous systems. These effects are often mediated through interactions with neurotransmitter receptors, such as adrenergic and serotonin (B10506) receptors.
Radioligand binding assays are a fundamental tool in pharmacology and drug discovery for quantifying the interaction between a ligand and its receptor. These assays provide crucial data on binding affinity (Kd), receptor density (Bmax), and the relative affinity of competing unlabeled ligands (Ki). By radiolabeling this compound, its binding characteristics to specific receptor targets can be elucidated, providing insights into its mechanism of action and potential therapeutic applications.
This protocol details the preparation of [³H]-10-Hydroxydihydroperaksine and its use in a binding assay targeting the α₁-adrenergic receptor, a G protein-coupled receptor involved in vasoconstriction and other physiological processes.
Radiolabeling of this compound with Tritium
The introduction of a tritium (³H) label into this compound can be achieved via catalytic hydrogen-tritium exchange on its aromatic ring. This method is advantageous as it is often performed in a single step and can yield high specific activity products without significantly altering the compound's chemical structure and biological activity.
Proposed Radiolabeling Strategy
The indole nucleus of this compound contains several positions amenable to catalytic tritium exchange. The hydroxyl group on the aromatic ring can direct the exchange to ortho and para positions. A heterogeneous catalyst, such as platinum oxide (PtO₂), is suitable for this purpose.
Application Note: A Hypothetical High-Throughput Screening Strategy for 10-Hydroxydihydroperaksine
Introduction
10-Hydroxydihydroperaksine is a natural alkaloid compound found in the plant Rauvolfia verticillata.[][2] As a member of the alkaloid class of compounds, it holds potential for biological activity, however, to date, there is a notable lack of specific scientific literature detailing its biological effects, mechanism of action, or its application in high-throughput screening (HTS).
This document outlines a hypothetical application and protocol for the use of this compound in a high-throughput screening campaign. The focus of this hypothetical protocol is to assess the cytotoxic potential of this natural product against a cancer cell line, a common starting point for the investigation of novel natural compounds in drug discovery.[3] It is important to emphasize that the protocols and data presented herein are illustrative and intended to serve as a template for the investigation of this and other novel natural products.
Hypothetical Biological Application: Anti-Cancer Cytotoxicity
For the purpose of this application note, we will hypothesize that this compound may possess cytotoxic activity against human cancer cells. This is a common characteristic of many natural product alkaloids. Therefore, the primary HTS assay will be a cell-based assay to measure cell viability in the presence of the compound.
High-Throughput Screening Protocol: Cell Viability Assay
This protocol describes a 384-well plate-based assay to screen for cytotoxic effects of this compound on the HeLa human cervical cancer cell line.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control, stock solution in DMSO)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
384-well clear-bottom white plates
-
Automated liquid handler
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
References
Evaluating the Efficacy of 10-Hydroxydihydroperaksine: Application Notes and Protocols for Preclinical Research
Disclaimer: Scientific literature explicitly detailing the biological efficacy and corresponding animal models for 10-Hydroxydihydroperaksine is not currently available. The following application notes and protocols are hypothetical and constructed based on the known pharmacological activities of other alkaloids isolated from the Rauvolfia genus, such as reserpine (B192253) and yohimbine. These compounds are known to possess antihypertensive and central nervous system effects. Researchers should use this information as a foundational guide and adapt it based on empirical data obtained for this compound.
Application Notes
Introduction
This compound is a natural alkaloid derived from Rauvolfia verticillata, a plant with a history of use in traditional medicine for conditions like hypertension and mental disorders. Alkaloids from the Rauvolfia genus, notably reserpine, have been investigated for their therapeutic potential, particularly in managing high blood pressure and psychosis. These compounds often exert their effects by modulating monoaminergic neurotransmission. Given its origin, this compound is a candidate for evaluation in animal models of cardiovascular and neurological disorders.
Potential Therapeutic Areas
Based on the pharmacological profile of related Rauvolfia alkaloids, this compound could be investigated for the following applications:
-
Antihypertensive Agent: Many Rauvolfia alkaloids exhibit hypotensive effects.
-
Antipsychotic/Anxiolytic Agent: The modulation of neurotransmitter systems suggests potential efficacy in models of psychosis, depression, and anxiety.
Selection of Animal Models
The choice of animal model is critical for evaluating the efficacy of this compound.
-
For Antihypertensive Efficacy: Spontaneously Hypertensive Rats (SHR) are a widely accepted model for genetic hypertension. Alternatively, hypertension can be induced in normotensive rats (e.g., Wistar or Sprague-Dawley) through methods such as the administration of N(G)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor.
-
For CNS Efficacy: Reserpine-induced models in rodents (mice or rats) are commonly used to screen for antidepressant and antipsychotic activity. Reserpine depletes central monoamines (norepinephrine, dopamine, and serotonin), leading to a behavioral state that can be reversed by effective therapeutic agents.
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the potential of this compound to lower blood pressure in a genetic model of hypertension.
Animals: Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Positive control: Captopril (an ACE inhibitor)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize rats to the laboratory conditions for at least one week. Train the animals to the blood pressure measurement procedure to minimize stress-induced variations.
-
Grouping: Randomly assign animals to the following groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Low dose)
-
Group 3: this compound (High dose)
-
Group 4: Positive control (Captopril)
-
-
Baseline Measurement: Record the baseline systolic and diastolic blood pressure and heart rate for all animals for three consecutive days before the start of treatment.
-
Drug Administration: Administer the assigned treatments orally via gavage once daily for a period of 4 weeks.
-
Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) throughout the study period. Measurements should be taken at the same time of day to minimize diurnal variations.
-
Final Measurements: At the end of the treatment period, record the final blood pressure and heart rate.
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control.
Data Presentation
Table 1: Hypothetical Effect of this compound on Blood Pressure in SHR
| Treatment Group | Dose (mg/kg) | Baseline Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) |
| Vehicle Control | - | 185 ± 5 | 188 ± 6 | +3 ± 2 |
| This compound | 10 | 186 ± 4 | 165 ± 5 | -21 ± 3 |
| This compound | 30 | 184 ± 6 | 150 ± 7 | -34 ± 4 |
| Captopril | 20 | 187 ± 5 | 145 ± 6* | -42 ± 5 |
*p < 0.05 compared to Vehicle Control. Data are presented as Mean ± SEM.
Protocol 2: Evaluation of Antidepressant-like Efficacy in a Reserpine-Induced Mouse Model
Objective: To determine if this compound can reverse reserpine-induced behavioral despair in mice.
Animals: Male Swiss albino mice, 20-25 g.
Materials:
-
This compound
-
Reserpine
-
Vehicle (e.g., saline with 1% Tween 80)
-
Positive control: Imipramine (a tricyclic antidepressant)
-
Forced Swim Test (FST) apparatus
-
Open Field Test (OFT) apparatus
Procedure:
-
Acclimatization: Acclimatize mice for one week.
-
Grouping: Randomly assign animals to the following groups (n=10-12 per group):
-
Group 1: Vehicle + Vehicle
-
Group 2: Reserpine + Vehicle
-
Group 3: Reserpine + this compound (Low dose)
-
Group 4: Reserpine + this compound (High dose)
-
Group 5: Reserpine + Imipramine
-
-
Induction of Depression Model: Administer reserpine (e.g., 2 mg/kg, intraperitoneally) to all groups except Group 1.
-
Treatment: 23.5 hours after reserpine administration, administer the assigned treatments orally.
-
Behavioral Testing: 30 minutes after treatment administration (24 hours after reserpine), conduct the following behavioral tests:
-
Open Field Test (OFT): Place each mouse in the center of the open field and record its locomotor activity (e.g., distance traveled, number of line crossings) for 5 minutes. This test is to rule out any confounding effects of the test compounds on general motor activity.
-
Forced Swim Test (FST): Place each mouse in a cylinder of water from which it cannot escape. Record the duration of immobility during the last 4 minutes of a 6-minute session.
-
-
Data Analysis: Analyze the immobility time in the FST and locomotor activity in the OFT using appropriate statistical tests.
Data Presentation
Table 2: Hypothetical Effect of this compound in the Forced Swim Test
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) | Locomotor Activity (distance in cm) |
| Vehicle + Vehicle | - | 65 ± 8 | 2500 ± 300 |
| Reserpine + Vehicle | - | 180 ± 12 | 2450 ± 280 |
| Reserpine + this compound | 10 | 120 ± 10 | 2550 ± 310 |
| Reserpine + this compound | 30 | 85 ± 9 | 2480 ± 290 |
| Reserpine + Imipramine | 20 | 75 ± 7* | 2600 ± 320 |
*p < 0.05 compared to Reserpine + Vehicle. Data are presented as Mean ± SEM.
Visualizations
Caption: Workflow for evaluating antihypertensive efficacy.
Caption: Workflow for assessing antidepressant-like effects.
Caption: Hypothesized signaling pathway for Rauvolfia alkaloids.
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of 10-Hydroxydihydroperaksine and Related Alkaloids
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the total synthesis of 10-Hydroxydihydroperaksine and structurally related sarpagine/macroline alkaloids. The guidance is based on established synthetic routes for closely related compounds, such as 19(S),20(R)-Dihydroperaksine, and addresses common challenges encountered in these complex syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the synthesis of the peraksine (B1174184) core that affect overall yield?
A1: The construction of the pentacyclic core framework is a pivotal stage where yields can significantly diminish. Key transformations to monitor closely include the formation of the vinyl halide or vinyl stannane (B1208499) precursor and the subsequent intramolecular Pd-catalyzed α-vinylation reaction. Inefficient execution of these steps can lead to substantial material loss and purification difficulties.
Q2: I am observing low yields in the hydrostannation of the terminal alkyne to form the vinyl stannane. What are the common causes and solutions?
A2: Low yields in the Mo-catalyzed hydrostannation of terminal alkynes are often due to a lack of regioselectivity, leading to a mixture of α- and β-stannylated products. For instance, initial attempts using Mo(CO)3(CNt-Bu)3 as a catalyst might result in a roughly 3:2 ratio of the desired α-stannane to the undesired β-stannane, with an overall yield of around 60%. To improve this, consider switching to a more regioselective hydrostannation method or carefully optimizing the reaction conditions.
Q3: Are there alternatives to the Mo-catalyzed hydrostannation for preparing the vinyl precursor for the key vinylation step?
A3: Yes, a highly effective alternative is the use of a haloboration/protonolysis sequence to generate a vinyl iodide. This method has been shown to provide excellent regioselectivity and improved yields. For example, employing I-B(Cy)2 followed by protonolysis with acetic acid can yield the desired vinyl iodide in the 74-79% range with complete regioselectivity. This approach can shorten the synthetic route and enhance the efficiency of forming the core pentacyclic framework.
Q4: My Pd-catalyzed α-vinylation reaction to form the pentacyclic ketone is sluggish and gives a low yield. How can I optimize this crucial step?
A4: The efficiency of the intramolecular Pd-catalyzed α-vinylation is highly dependent on the choice of catalyst, ligand, and base. For the cyclization of the vinyl iodide precursor, a combination of Pd2(dba)3 as the palladium source, DPEPhos as the ligand, and NaOt-Bu as the base in refluxing THF has proven effective, yielding the desired pentacyclic ketones in the 60-68% range. Ensure all reagents are pure and the solvent is anhydrous. Screening different phosphine (B1218219) ligands and bases may lead to further improvements depending on your specific substrate.
Q5: I am struggling with the purification of the final alkaloid product. Do you have any suggestions?
A5: Alkaloids can be challenging to purify due to their polarity and basicity. If standard normal-phase silica (B1680970) gel chromatography results in streaking or poor separation, consider using a more polar eluent system. Alternatively, switching to reverse-phase chromatography can be effective. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) on silica with an acidic solvent system is another powerful option. If insolubility in common NMR solvents is an issue, preparing a salt of the alkaloid, for instance, a TFA salt, can often improve solubility in solvents like CDCl3.
Troubleshooting Guide
Issue 1: Low Regioselectivity in Alkyne Hydrostannation
| Symptom | Possible Cause | Suggested Solution |
| Formation of a mixture of α- and β-vinyl stannanes (e.g., 3:2 ratio). | The Mo-catalyst system used may not provide sufficient regiocontrol for the specific substrate. | 1. Optimize Reaction Conditions: Experiment with slow addition of Bu3SnH, as this can sometimes improve selectivity. 2. Alternative Catalyst: Consider using a different catalyst system known for higher α-selectivity. 3. Alternative Synthetic Route: Switch to a haloboration protocol to form a vinyl iodide, which offers superior regioselectivity.[1] |
Issue 2: Poor Yield in the Formation of Vinyl Stannane via Fluoride-Mediated Desilylation-Stannylation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion (e.g., 65%) and messy reaction mixture. | Low nucleophilicity of the fluoride (B91410) ion in the chosen solvent system (e.g., THF alone). | 1. Solvent Modification: Increase the nucleophilicity of the fluoride ion by using a polar aprotic solvent. A mixture of THF:DMF (3:2) or pure anhydrous DMF can drastically improve the reaction rate and yield. 2. Temperature and Reagent Stoichiometry: Perform the reaction in anhydrous DMF at an elevated temperature (e.g., 65 °C) with an increased equivalence of TBAF·xH2O (solid). This has been shown to result in a cleaner reaction with yields improving to 84-88%.[1] |
Issue 3: Inefficient Intramolecular Pd-catalyzed α-Vinylation
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired pentacyclic ketone (below 60%). | Suboptimal choice of palladium precursor, ligand, or base. Catalyst deactivation. | 1. Reagent Check: Ensure all reagents are of high purity and solvents are anhydrous. 2. Ligand Screening: While DPEPhos is a good starting point, other bulky electron-rich phosphine ligands could be screened. 3. Base and Solvent Optimization: Test alternative bases such as K2CO3 or Cs2CO3 and screen other high-boiling point solvents like toluene (B28343) or dioxane. |
Data Presentation: Comparison of Key Step Yields
The following table summarizes the yields of key transformations in the synthesis of the pentacyclic core of peraksine-like alkaloids, highlighting the improvements achieved through methodological changes.
| Transformation | Initial Method | Initial Yield | Optimized Method | Optimized Yield | Reference |
| Vinyl Stannane Formation | Mo(CO)3(CNt-Bu)3 catalyst in THF at 60 °C | 60% (as a 3:2 mixture of regioisomers) | TBAF·xH2O in anhydrous DMF at 65 °C | 84-88% (for the desired α-vinyl stannane) | [1] |
| Vinyl Precursor Formation | Mo-catalyzed hydrostannation | ~60% (for α/β mixture) | Haloboration with I-B(Cy)2 followed by protonolysis | 74-79% (for the vinyl iodide) | [1] |
| Intramolecular α-Vinylation | Not specified in detail for initial attempts | Low/unoptimized | Pd2(dba)3, DPEPhos, NaOt-Bu in refluxing THF | 60-68% | [1] |
Experimental Protocols
Protocol 1: Improved Haloboration for Vinyl Iodide Synthesis
This protocol describes the regioselective formation of a vinyl iodide from a terminal alkyne, which serves as a precursor for the intramolecular α-vinylation.
-
To a solution of the terminal alkyne in an appropriate anhydrous solvent (e.g., hexanes), add 2.5 equivalents of I-B(Cy)2 (1.0 M solution in hexanes) at the recommended temperature.
-
Stir the reaction mixture until the consumption of the starting material is observed by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of acetic acid for protonolysis.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired vinyl iodide.
Protocol 2: Optimized Fluoride-Mediated Vinyl Stannane Formation
This protocol details the synthesis of the α-vinyl stannane from a silylacetylene precursor.
-
To a solution of the silylacetylene in anhydrous DMF, add 4-13 equivalents of solid TBAF·xH2O.
-
Heat the reaction mixture to 65 °C and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Perform an aqueous work-up, being mindful of the DMF solvent.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography to yield the α-vinyl stannane.
Protocol 3: Intramolecular Pd-catalyzed α-Vinylation
This protocol outlines the crucial cyclization step to form the pentacyclic ketone.
-
In a flask charged with the vinyl iodide precursor, add the palladium source (e.g., Pd2(dba)3) and the phosphine ligand (e.g., DPEPhos).
-
Add the base (e.g., NaOt-Bu).
-
Add anhydrous THF and reflux the mixture.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting pentacyclic ketone by column chromatography.
Visualizations
Caption: Synthetic workflow comparing the haloboration and hydrostannation routes.
Caption: Troubleshooting logic for the intramolecular Pd-catalyzed α-vinylation step.
References
Technical Support Center: Overcoming Solubility Challenges of 10-Hydroxydihydroperaksine in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 10-Hydroxydihydroperaksine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a natural alkaloid compound.[] Like many organic molecules, it possesses a hydrophobic structure, leading to poor solubility in aqueous solutions. This low solubility can be a significant hurdle for in vitro and in vivo experiments, affecting bioavailability, formulation, and the accuracy of experimental results.
Q2: What are the initial steps to assess the solubility of this compound?
A2: A preliminary solubility assessment should be conducted in a stepwise manner. Start with common laboratory solvents to determine its general solubility profile. Then, test its solubility in a range of aqueous buffers with varying pH values (e.g., pH 5.0, 7.4, 9.0) to understand the impact of ionization on its solubility.
Q3: What are the primary strategies to enhance the aqueous solubility of hydrophobic compounds like this compound?
A3: Several techniques can be employed to improve the solubility of hydrophobic compounds:
-
Co-solvents: Utilizing water-miscible organic solvents can increase solubility by reducing the polarity of the aqueous medium.[2][3]
-
pH Adjustment: For ionizable compounds, altering the pH of the buffer can significantly increase solubility by converting the molecule into its more soluble ionized form.[][5][6]
-
Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic drug molecule within their lipophilic cavity, forming an inclusion complex with a hydrophilic exterior, thereby enhancing its aqueous solubility.[7][8][9][10]
-
Surfactants: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles can entrap hydrophobic drugs within their core, increasing their apparent solubility.[11][12][13][14]
Troubleshooting Guide
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound precipitates out of solution upon addition to aqueous buffer. | The compound's intrinsic aqueous solubility is very low. The final concentration of any organic co-solvent is insufficient to maintain solubility. | 1. Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Be mindful of the tolerance of your experimental system to the co-solvent. 2. Utilize a Different Solubilization Method: Consider using cyclodextrins or surfactants if co-solvents are not effective or compatible with your assay. 3. pH Modification: If the compound has ionizable groups, adjust the pH of the buffer to increase the proportion of the more soluble ionized form. |
| Inconsistent results in biological assays. | The compound may not be fully dissolved, leading to variability in the effective concentration. Precipitation may be occurring over the course of the experiment. | 1. Visually Inspect for Precipitate: Before use, carefully inspect the solution for any visible precipitate, both immediately after preparation and after incubation under experimental conditions. 2. Filter the Solution: After dissolution, filter the solution through a 0.22 µm filter to remove any undissolved particles. 3. Re-evaluate Solubilization Protocol: The chosen method may not be providing long-term stability. Consider alternative or combination approaches (e.g., co-solvent with a small amount of surfactant). |
| High concentrations of co-solvent are affecting experimental outcomes. | Organic solvents like DMSO and ethanol (B145695) can have biological effects or be toxic to cells at higher concentrations. | 1. Minimize Co-solvent Use: Determine the minimum co-solvent concentration required for solubility. 2. Explore Alternative Excipients: Cyclodextrins and surfactants are often less toxic alternatives for enhancing solubility.[7][11] 3. Vehicle Control: Always include a vehicle control in your experiments with the same concentration of the co-solvent or other excipients to account for their effects. |
Quantitative Data Summary
The following table presents illustrative data on the solubility of a hydrophobic compound, analogous to this compound, using various enhancement techniques. Note: This data is for demonstration purposes and actual solubility should be determined experimentally.
| Method | Solubilizing Agent | Concentration of Agent | Achieved Solubility (µg/mL) | Notes |
| Aqueous Buffer | None (Phosphate Buffered Saline, pH 7.4) | N/A | < 1 | Baseline intrinsic solubility. |
| Co-solvent | Dimethyl Sulfoxide (DMSO) | 1% (v/v) | 25 | Solubility increases with higher DMSO concentrations. |
| Ethanol | 5% (v/v) | 40 | Higher concentrations may be required for desired solubility. | |
| Cyclodextrin (B1172386) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 2% (w/v) | 150 | Forms a 1:1 inclusion complex, significantly improving solubility.[7][10] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 2% (w/v) | 200 | Often provides higher solubility enhancement than HP-β-CD. | |
| Surfactant | Polysorbate 80 (Tween® 80) | 0.1% (w/v) | 80 | Effective above its critical micelle concentration.[13] |
| Kolliphor® EL (Cremophor® EL) | 0.1% (w/v) | 100 | A nonionic surfactant commonly used in formulations.[13] | |
| pH Adjustment | pH 5.0 Acetate Buffer | N/A | 5 | Illustrates potential for pH-dependent solubility. |
| pH 9.0 Carbonate Buffer | N/A | 15 | Actual effect depends on the pKa of the compound. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Prepare a high-concentration stock solution: Weigh out 10 mg of this compound and dissolve it in 1 mL of 100% DMSO to create a 10 mg/mL stock solution. Gentle vortexing or sonication may be required.
-
Perform serial dilutions: Prepare intermediate dilutions of the stock solution in 100% DMSO.
-
Final dilution in aqueous buffer: Add a small volume of the DMSO stock or intermediate dilution to the pre-warmed aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation. The final concentration of DMSO should be kept as low as possible, ideally below 1%.
Protocol 2: Solubilization using a Cyclodextrin (HP-β-CD)
-
Prepare a cyclodextrin solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in the desired aqueous buffer to the desired concentration (e.g., 2% w/v).
-
Add the compound: Add the powdered this compound directly to the HP-β-CD solution.
-
Facilitate complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Remove undissolved compound: Centrifuge the solution at high speed and filter the supernatant through a 0.22 µm filter to obtain a clear solution of the complex.
Protocol 3: Solubilization using a Surfactant (Polysorbate 80)
-
Prepare a surfactant solution: Prepare a solution of Polysorbate 80 in the desired aqueous buffer at a concentration above its CMC (e.g., 0.1% w/v).
-
Prepare a stock solution of the compound: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Add to surfactant solution: Slowly add the ethanolic stock solution to the Polysorbate 80 solution while vortexing. The final ethanol concentration should be minimized.
-
Equilibrate: Allow the solution to equilibrate for a few hours at room temperature.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Troubleshooting logic for precipitation issues.
References
- 2. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. PH adjustment: Significance and symbolism [wisdomlib.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin Complexes: An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. mdpi.com [mdpi.com]
- 13. jocpr.com [jocpr.com]
- 14. jocpr.com [jocpr.com]
Preventing degradation of 10-Hydroxydihydroperaksine during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 10-Hydroxydihydroperaksine during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The primary causes of degradation for this compound, an alkaloid, are oxidation and hydrolysis.[1] These processes can be accelerated by exposure to:
-
Air (Oxygen and Carbon Dioxide): The molecule may be susceptible to oxidation.[2] As a basic compound, it can also react with carbon dioxide in the air to form carbonate salts.
-
Light: UV light can provide the energy to initiate and propagate auto-oxidation chain reactions.[1][3]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including degradation.[3]
-
Humidity: Moisture can facilitate hydrolysis of susceptible functional groups within the molecule.[1]
Q2: What are the visible signs of degradation in my sample of this compound?
A2: While analytical methods are necessary for a definitive confirmation of degradation, visual cues may suggest a compromised sample. These can include:
-
Color Change: A noticeable change from its expected appearance to a darker or different color.[3]
-
Change in Physical State: The material may become gummy, oily, or show signs of precipitation if in solution.[3]
Q3: What are the ideal storage conditions for this compound?
A3: To minimize degradation, it is crucial to implement proper storage procedures. The following are best practices:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3][4]
-
Light Protection: Use amber or opaque containers to shield the compound from light.[1][3]
-
Temperature Control: Store at low temperatures, such as refrigeration (2-8°C) or freezing (-20°C).[5]
-
Low Humidity: Ensure the storage container is tightly sealed to prevent moisture ingress.[2] For highly sensitive compounds, storing in a desiccator may be beneficial.
Troubleshooting Guides
Problem: I observed a color change in my solid sample of this compound.
| Possible Cause | Suggested Solution |
| Oxidation due to exposure to air and/or light.[3] | 1. Discard the discolored sample to avoid compromising experimental results. 2. Ensure all future samples are stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, light-protecting (amber) vial.[3][4] |
Problem: My experimental results using a previously opened bottle of this compound are inconsistent.
| Possible Cause | Suggested Solution |
| Partial degradation of the compound. | 1. Perform analytical testing (e.g., HPLC) to assess the purity of the stored material. 2. If purity is compromised, use a fresh, unopened sample for your experiments. |
Problem: I see precipitate forming in my solution of this compound.
| Possible Cause | Suggested Solution |
| Formation of insoluble degradation products (e.g., carbonates from reaction with CO2) or decreased solubility at lower temperatures. | 1. Attempt to gently warm the solution to see if the precipitate redissolves. If it does not, degradation is likely. 2. Review the storage conditions of the solution. Ensure it is protected from air and light. 3. Consider preparing fresh solutions for each experiment. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | -20°C (Freezer) or 2-8°C (Refrigerator) | Reduces the rate of chemical degradation.[5] |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation by displacing oxygen.[4] |
| Light | Amber or Opaque Vial | Protects against light-induced degradation.[1][3] |
| Humidity | Tightly Sealed Container | Prevents hydrolysis and reaction with atmospheric moisture.[1][2] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To evaluate the stability of this compound under different storage conditions over time.
Methodology:
-
Sample Preparation:
-
Aliquot the solid this compound into multiple amber, airtight HPLC vials.
-
Create different storage condition groups:
-
Group A: -20°C under nitrogen.
-
Group B: 2-8°C under nitrogen.
-
Group C: Room temperature (~25°C) in air.
-
Group D: Room temperature (~25°C) under nitrogen and protected from light.
-
-
-
Time Points:
-
Analyze a sample from each group at predetermined time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable gradient of acetonitrile (B52724) and water with an additive like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation for Injection: At each time point, accurately weigh and dissolve a small amount of the compound from each group in a suitable solvent (e.g., methanol (B129727) or DMSO) to a known concentration.
-
Analysis: Inject the sample and compare the peak area of the main compound to the total peak area of all peaks (including degradation products) to calculate the percentage purity.
-
Mandatory Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for potential degradation issues.
Caption: Experimental workflow for stability assessment of this compound.
References
Troubleshooting poor peak shape in HPLC analysis of 10-Hydroxydihydroperaksine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the HPLC analysis of 10-Hydroxydihydroperaksine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reversed-phase HPLC?
A1: The most frequent causes of poor peak shape, particularly peak tailing, for basic compounds like this compound are:
-
Secondary Interactions: Unwanted interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based stationary phase are a primary cause of peak tailing.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of this compound (approximately 10.25), both ionized and non-ionized forms of the molecule will exist, leading to peak broadening or splitting.[2][3]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in distorted peaks.[4]
-
Column Degradation: Over time, the stationary phase can degrade, or voids can form in the column packing, leading to poor peak shapes.
Q2: What is peak tailing and how is it measured?
A2: Peak tailing is an asymmetry in the chromatographic peak where the latter half of the peak is broader than the front half. It is often quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. Generally, a tailing factor below 2.0 is acceptable, but for high-precision quantification, a value as close to 1.0 as possible is desirable.
Q3: What is peak fronting and what causes it?
A3: Peak fronting is the opposite of tailing, where the front half of the peak is broader than the latter half. While less common for basic compounds, it can be caused by:
-
High sample concentration.
-
Poor sample solubility in the mobile phase.
-
Column collapse or degradation.
Q4: Can the mobile phase composition itself, aside from pH, affect peak shape?
A4: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile (B52724) vs. methanol) can influence peak shape. The organic modifier can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase. In some cases, changing the organic modifier or its proportion in the mobile phase can improve peak symmetry.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving common peak shape issues encountered during the analysis of this compound.
Guide 1: Diagnosing the Cause of Poor Peak Shape
The first step in troubleshooting is to identify the likely cause of the poor peak shape. The following workflow can help systematically diagnose the issue.
Guide 2: Optimizing Mobile Phase pH
Given that this compound is a basic compound with a pKa of 10.25 ± 0.70, controlling the mobile phase pH is critical to achieving good peak shape.
Illustrative Data: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Tailing Factor (Tf) | Observations |
| 7.0 | 2.5 | Severe tailing due to interaction with ionized silanols. |
| 8.5 | 1.8 | Reduced tailing as analyte is partially protonated. |
| 10.0 | 1.3 | Improved symmetry as analyte is mostly in its neutral form. |
| 11.0 | 1.1 | Optimal peak shape; analyte is fully deprotonated. |
Note: This data is illustrative for a basic compound and may not represent the exact values for this compound.
Recommendations:
-
For optimal peak shape, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the analyte's pKa.[2][3]
-
Given the pKa of this compound is ~10.25, a mobile phase pH of >11.0 would be ideal to ensure it is in its neutral, unprotonated form, minimizing interactions with silanol groups. However, most silica-based C18 columns are not stable at such high pH.
-
Alternatively, a low pH mobile phase (e.g., pH 2.5-3.5) can be used. At this pH, the silanol groups are protonated and less likely to interact with the protonated basic analyte.
Guide 3: Addressing Secondary Silanol Interactions
Secondary interactions with residual silanol groups are a major cause of peak tailing for basic compounds.
Recommendations:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, significantly reducing peak tailing for basic compounds.
-
Mobile Phase Modifiers: The addition of a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA), to the mobile phase can help to mask the residual silanol groups and improve peak shape.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can also help to shield the silanol groups and reduce secondary interactions.
Illustrative Data: Effect of Buffer Concentration on Peak Tailing
| Buffer Concentration (Ammonium Acetate, pH 8.5) | Tailing Factor (Tf) |
| 10 mM | 1.9 |
| 25 mM | 1.5 |
| 50 mM | 1.2 |
Note: This data is illustrative and the optimal buffer concentration should be determined experimentally.
Guide 4: Checking for Column Overload
If all peaks in the chromatogram are broad or tailing, column overload may be the issue.
Experimental Protocol: Diagnosing Column Overload
-
Prepare a series of dilutions of your this compound sample (e.g., 1:10, 1:50, 1:100).
-
Inject the original, undiluted sample and record the chromatogram.
-
Inject each dilution sequentially, from most concentrated to least concentrated.
-
Analysis: If the peak shape improves (becomes more symmetrical) with increasing dilution, column overload is the likely cause.
Solution:
-
Reduce the concentration of the sample injected.
-
Decrease the injection volume.
-
If sensitivity is an issue with a diluted sample, consider using a column with a larger internal diameter or a stationary phase with a higher loading capacity.
Experimental Protocols
Protocol 1: Mobile Phase Preparation (for pH adjustment)
Objective: To prepare a buffered mobile phase at a specific pH to improve the peak shape of this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade organic solvent (e.g., acetonitrile or methanol)
-
Buffer salt (e.g., ammonium (B1175870) acetate, ammonium formate)
-
Acid or base for pH adjustment (e.g., formic acid, ammonium hydroxide)
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
-
Degasser (or sonicator)
Procedure:
-
Weigh the appropriate amount of buffer salt to achieve the desired concentration (e.g., 10-50 mM) in the aqueous portion of the mobile phase.
-
Dissolve the buffer salt in the HPLC-grade water.
-
Adjust the pH of the aqueous buffer solution to the desired value using a calibrated pH meter and dropwise addition of the appropriate acid or base.
-
Filter the aqueous buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.
-
Prepare the final mobile phase by mixing the filtered aqueous buffer with the organic solvent in the desired ratio (e.g., 70:30 v/v).
-
Degas the final mobile phase using an in-line degasser or by sonicating for 10-15 minutes before use to prevent bubble formation in the HPLC system.
Protocol 2: General Reversed-Phase Column Washing
Objective: To remove strongly retained contaminants from a C18 column that may be causing poor peak shape.
Important: Disconnect the column from the detector before starting the washing procedure to avoid contaminating the detector cell.
Washing Solvents (in order of use):
-
Mobile phase without buffer salts
-
100% HPLC-grade water
-
100% Isopropanol
-
100% Tetrahydrofuran (THF) (optional, for very non-polar contaminants)
-
100% Isopropanol
-
100% HPLC-grade water
-
Mobile phase for re-equilibration
Procedure:
-
Set the pump flow rate to a low value (e.g., 0.5 mL/min for a standard 4.6 mm ID column).
-
Flush the column with at least 20 column volumes of each solvent in the sequence listed above.
-
After the final water wash, gradually introduce the mobile phase for re-equilibration.
-
Allow the column to equilibrate with the mobile phase until a stable baseline is achieved before resuming analysis.
-
If peak shape issues persist after a thorough wash, the column may be permanently damaged and require replacement.
References
Optimizing reaction conditions for derivatizing 10-Hydroxydihydroperaksine.
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing reaction conditions for the derivatization of 10-Hydroxydihydroperaksine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing this compound?
A1: Due to the presence of a hydroxyl group, the most common derivatization methods for this compound are acylation and silylation.[1] Acylation involves the introduction of an acyl group (e.g., from an anhydride (B1165640) or acyl chloride) to form an ester. Silylation replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically from a silylating agent like trimethylsilylimidazole.[2]
Q2: Why is derivatization of this compound necessary for analysis?
A2: Derivatization is often employed to improve the analytical properties of molecules like this compound.[3] Key reasons include:
-
Increased Volatility: For gas chromatography (GC) analysis, derivatization can increase the volatility of the compound, allowing it to be vaporized without decomposition.[1][3]
-
Improved Thermal Stability: Derivatives are often more thermally stable than the parent compound.[1]
-
Enhanced Chromatographic Separation: Derivatization can improve peak shape and resolution in both GC and HPLC.
-
Increased Detector Sensitivity: Attaching a chromophore or fluorophore through derivatization can significantly enhance detection by UV-Vis or fluorescence detectors in HPLC.[1]
Q3: What are the critical parameters to optimize for a successful derivatization reaction?
A3: The key parameters to optimize for the derivatization of this compound include reaction temperature, reaction time, pH, and the molar ratio of the derivatizing agent to the analyte.[4][5][6][7][8] Each of these can have a significant impact on the reaction yield and the formation of byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete reaction due to suboptimal conditions. | Optimize reaction temperature, time, and reagent concentration.[4][7][8] Ensure the use of an appropriate solvent and catalyst if required. |
| Degradation of the starting material or product. | Assess the stability of this compound under the reaction conditions. Consider milder derivatization reagents or conditions. | |
| Inactive derivatizing agent. | Use a fresh bottle of the derivatizing agent. Some reagents are sensitive to moisture and air. | |
| Presence of Multiple Products/Byproducts | Side reactions occurring. | Adjust the reaction conditions to be more specific. This could involve lowering the temperature or reducing the reaction time. |
| Excess derivatizing agent causing secondary reactions. | Optimize the molar ratio of the derivatizing agent to this compound. | |
| Poor Reproducibility | Variability in reaction setup. | Ensure consistent experimental conditions, including temperature control, accurate measurement of reagents, and consistent reaction times. |
| Inconsistent sample preparation. | Standardize the sample preparation protocol to minimize variability between experiments. | |
| Broad or Tailing Chromatographic Peaks | Incomplete derivatization. | Increase the reaction time or temperature to ensure the reaction goes to completion. |
| Adsorption of the analyte or derivative to the column. | Ensure the derivatization is complete to block active sites on the molecule. Consider using a different chromatographic column. |
Experimental Protocols
Protocol 1: General Acylation of this compound
This protocol describes a general procedure for the acylation of this compound using an acid anhydride.
Materials:
-
This compound
-
Acid Anhydride (e.g., Acetic Anhydride, Propionic Anhydride)
-
Aprotic Solvent (e.g., Dichloromethane, Acetonitrile)
-
Base Catalyst (e.g., Pyridine, Triethylamine)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve this compound in the aprotic solvent in a clean, dry reaction vessel.
-
Add the base catalyst to the solution.
-
Add the acid anhydride dropwise to the reaction mixture while stirring.
-
Heat the reaction mixture to the desired temperature and maintain for the optimized reaction time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding the quenching solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers and dry over the drying agent.
-
Filter and concentrate the solvent to obtain the crude derivatized product.
-
Purify the product using an appropriate chromatographic technique.
Protocol 2: General Silylation of this compound
This protocol provides a general method for the silylation of this compound.
Materials:
-
This compound
-
Silylating Agent (e.g., Trimethylsilylimidazole (TMSI))
-
Anhydrous Aprotic Solvent (e.g., Pyridine, Dichloromethane)
Procedure:
-
Dissolve this compound in the anhydrous aprotic solvent in a moisture-free reaction vessel.
-
Add the silylating agent to the solution.
-
Heat the reaction mixture to the desired temperature and allow it to react for the optimized time.
-
The reaction mixture can often be directly analyzed by GC-MS after dilution. If necessary, evaporate the excess reagent and solvent under a stream of nitrogen.
Data Presentation
Table 1: Optimization of Acylation Reaction Conditions (Example Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Temperature (°C) | 25 | 50 | 75 | 50 |
| Reaction Time (min) | 30 | 60 | 120 | 60 |
| Molar Ratio (Reagent:Analyte) | 2:1 | 5:1 | 10:1 | 5:1 |
| Yield (%) | 65 | 92 | 88 | 92 |
Table 2: Optimization of Silylation Reaction Conditions (Example Data)
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Temperature (°C) | 60 | 80 | 100 | 80 |
| Reaction Time (min) | 15 | 30 | 45 | 30 |
| Molar Ratio (Reagent:Analyte) | 10:1 | 20:1 | 30:1 | 20:1 |
| Yield (%) | 85 | 98 | 95 | 98 |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Troubleshooting logic for low derivatization yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pre-column derivatization and gas chromatographic determination of alkaloids in bulbs of Fritillaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iomcworld.com [iomcworld.com]
How to minimize batch-to-batch variability of 10-Hydroxydihydroperaksine extracts.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of 10-Hydroxydihydroperaksine extracts. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in natural product extracts like this compound can arise from a multitude of factors, beginning with the raw plant material and extending through every stage of processing and analysis.[1][2] Key sources include:
-
Raw Material Variation: The geographical location, climate, soil conditions, and harvest time of the source plant (e.g., Rauvolfia verticillata) can significantly impact the concentration of this compound.[1][3] Post-harvest handling, including drying and storage, also plays a crucial role.[1]
-
Extraction Process: The choice of extraction method (e.g., maceration, Soxhlet, ultrasound-assisted extraction) and the solvent system used are critical.[4] Minor fluctuations in parameters such as temperature, extraction time, and solvent-to-solid ratio can lead to significant differences in extract composition.[5]
-
Post-Extraction Processing: Steps like filtration, concentration, and drying can introduce variability. For instance, the drying method (e.g., freeze-drying, spray-drying) can affect the stability and final concentration of the target compound.[1]
-
Analytical Methods: Inconsistent or non-validated analytical techniques for quantification and qualification of this compound can lead to misleading assessments of batch consistency.[1]
Q2: How can I standardize the raw material to minimize variability from the start?
Standardizing the raw material is a critical first step. Here are key strategies:
-
Botanical Identification: Ensure the correct species of the plant material through morphological analysis and DNA barcoding.[1][6]
-
Controlled Sourcing: Source plant material from the same geographical region and under consistent cultivation conditions (Good Agricultural and Collection Practices - GACP).[1][6]
-
Defined Harvest and Post-Harvest Protocols: Harvest the plant material at the same developmental stage and follow a standardized protocol for drying and storage to prevent degradation of this compound.[2]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Potential Cause: Suboptimal extraction solvent or parameters. The polarity of the solvent may not be ideal for this compound, or the extraction time and temperature may be insufficient.[5]
-
Recommended Solution:
-
Solvent Optimization: Experiment with a range of solvents with varying polarities. Since this compound is an alkaloid, solvents like methanol, ethanol (B145695), or chloroform, often with the addition of a small amount of ammonia (B1221849) to increase solubility, are good starting points.[7]
-
Parameter Optimization: Systematically vary the extraction time and temperature. Employing techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can often improve efficiency at lower temperatures and shorter times, thus preventing degradation of thermolabile compounds.[8][5]
-
Issue 2: Inconsistent Purity of this compound Extract
-
Potential Cause: Co-extraction of impurities or degradation of the target compound during processing.
-
Recommended Solution:
-
Selective Extraction: Refine the solvent system to be more selective for this compound.
-
Purification: Implement a chromatographic purification step after initial extraction. Techniques like column chromatography or preparative HPLC can be used to isolate the target compound.[5]
-
Milder Conditions: Utilize lower temperatures and shorter processing times to minimize the degradation of this compound.[5]
-
Issue 3: Variable Bioactivity of the Extract
-
Potential Cause: Inconsistent concentrations of the active compound (this compound) and other synergistic or antagonistic compounds in the extract.
-
Recommended Solution:
-
Comprehensive Chemical Profiling: Use analytical techniques like HPLC-UV, LC-MS, or GC-MS to generate a detailed chemical fingerprint of each batch.[1][5] This will help in correlating the chemical composition with the observed bioactivity.
-
Standardization: Standardize the extract based on the concentration of this compound or a key biomarker.[2]
-
Experimental Protocols
Protocol 1: Standardized Extraction of this compound
This protocol describes a general procedure for ultrasound-assisted extraction (UAE).
-
Preparation of Plant Material: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[5]
-
-
Storage: Store the extract at -20°C in a tightly sealed container.[7]
Protocol 2: Quantification of this compound using HPLC-UV
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the crude extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration.
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the pure compound.
-
Injection Volume: 20 µL.
-
-
Quantification: Construct a calibration curve from the peak areas of the standard solutions. Calculate the concentration of this compound in the extract based on the calibration curve.
Data Presentation
Table 1: Comparison of Extraction Methods for Alkaloids
| Extraction Method | Typical Solvent | Temperature | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol | Room Temperature | Simple, requires minimal equipment | Time-consuming, lower efficiency |
| Soxhlet Extraction | Hexane, Chloroform, Ethanol | Boiling point of solvent | High efficiency for exhaustive extraction | Can degrade thermolabile compounds |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol | 25-50°C | Faster, higher efficiency, less solvent | Requires specialized equipment |
| Microwave-Assisted Extraction (MAE) | Ethanol, Water | 50-100°C | Very fast, high efficiency | Can cause localized overheating |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | 40-60°C | Highly selective, solvent-free product | High initial equipment cost |
Table 2: Key Parameters to Control for Minimizing Variability
| Parameter | Recommended Control Measures | Analytical Technique for Verification |
| Raw Material Identity | DNA Barcoding, Morphological Analysis | DNA Sequencing, Microscopy |
| Raw Material Quality | Standardized cultivation (GACP), consistent harvest time | HPLC, GC-MS for marker compound analysis |
| Extraction Solvent | Use high-purity solvents, maintain consistent solvent-to-solid ratio | HPLC, GC-MS |
| Extraction Time & Temperature | Strict adherence to a Standard Operating Procedure (SOP) | - |
| Post-Extraction Processing | Consistent filtration, concentration, and drying protocols | HPLC, LC-MS for purity and concentration |
Visualizations
Caption: Standardized workflow for the extraction and quality control of this compound.
Caption: Key factors contributing to batch-to-batch variability in natural product extracts.
References
- 1. benchchem.com [benchchem.com]
- 2. chitosanlab.com [chitosanlab.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. wjpmr.com [wjpmr.com]
- 5. benchchem.com [benchchem.com]
- 6. masi.eu [masi.eu]
- 7. This compound | CAS:451478-47-0 | Manufacturer ChemFaces [chemfaces.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of 10-Hydroxydihydroperaksine in Cellular Assays
A Note on 10-Hydroxydihydroperaksine: As of late 2025, detailed information regarding the specific off-target effects of this compound is not extensively available in the public domain. This guide is designed to provide a general framework for researchers encountering unexpected or potential off-target effects with novel compounds, using "this compound" as a representative small molecule inhibitor. The principles, protocols, and troubleshooting steps described here are broadly applicable to the investigation of new chemical entities in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in my experiments?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to:
-
Cellular toxicity: Off-target binding can disrupt essential cellular pathways, leading to cell death or other toxic effects that are not related to the inhibition of the intended target.[1][2]
-
Lack of translatability: Promising results in preclinical models may not translate to clinical settings if the observed efficacy is due to off-target effects that do not have the same consequence in a whole organism or are associated with unacceptable toxicity.[1]
Q2: How can I identify potential off-target effects of this compound in my experiments?
A2: A multi-pronged approach is recommended:
-
Dose-Response Analysis: Perform experiments across a wide range of concentrations. Effects that occur at concentrations significantly higher than the IC50 for the primary target are more likely to be off-target.[3]
-
Use of Structurally Unrelated Inhibitors: Confirm your findings using a second, structurally different inhibitor against the same primary target. If the observed phenotype persists, it is more likely to be an on-target effect.[3]
-
Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce the expression of the intended target.[1] If the phenotype is still observed in the absence of the target protein, it is likely an off-target effect.[1]
-
Kinase Selectivity Profiling: Screen the compound against a broad panel of kinases to identify other potential targets.[2][4]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of a protein upon ligand binding, which can confirm both on- and off-target interactions.[1][4]
Q3: Can off-target effects be beneficial?
A3: Yes, in some cases, the off-target activity of an inhibitor can contribute to its therapeutic efficacy through a phenomenon known as polypharmacology.[3] For example, an inhibitor might engage multiple oncogenic pathways, leading to a more potent anti-cancer effect than targeting a single kinase.[3] However, in a research setting, it is crucial to distinguish between on- and off-target effects to accurately understand the biological role of the primary target.[3]
Troubleshooting Guides
This guide addresses common issues researchers may face when a compound exhibits potential off-target effects.
| Issue | Possible Cause | Suggested Action |
| High levels of cytotoxicity observed at concentrations where the intended target is not expected to be significantly inhibited. | 1. Off-target cytotoxicity: The compound may be inhibiting other essential cellular targets.[5] 2. Assay interference: The compound might directly react with the assay reagent (e.g., reducing MTT tetrazolium salt).[5] 3. Cell line sensitivity: The chosen cell line may be particularly sensitive to off-target effects.[5] | 1. Validate with a different assay: Use a cytotoxicity assay with a different readout, such as one that measures ATP levels or uses a dye-exclusion method.[5] 2. Run an assay interference control: Incubate the compound with the assay reagents in a cell-free system.[5] 3. Test in multiple cell lines: Compare the cytotoxic effects across a panel of cell lines with varying genetic backgrounds.[5] |
| Conflicting results between different assays (e.g., proliferation assay shows inhibition, but a specific downstream marker of the target is unaffected). | 1. Off-target effects: The compound may be affecting cell viability through a pathway independent of the intended target.[3] 2. Activation of compensatory pathways: Inhibition of the primary target may lead to the activation of alternative signaling pathways that mask the expected phenotype.[2] | 1. Perform orthogonal validation: Use a more direct measure of target engagement, such as a Cellular Thermal Shift Assay (CETSA) or Western blot for a direct downstream substrate.[1][4] 2. Conduct a phospho-proteomics screen: Analyze global changes in protein phosphorylation to identify unexpectedly affected pathways.[3] |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition). | 1. Off-target kinase activation: The compound may be hitting an off-target kinase that has an opposing biological function.[3][6] 2. Inhibition of a negative feedback loop: The intended target may be part of a negative feedback loop, and its inhibition could lead to the overactivation of a parallel growth-promoting pathway.[3] | 1. Validate with a different tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR).[3] 2. Perform a kinase profile: Screen the inhibitor against a broad panel of kinases to identify potential off-targets.[2][3] |
Quantitative Data Summary
The following table presents hypothetical selectivity data for this compound against its intended target and a panel of off-target kinases. This illustrates how such data can be used to assess inhibitor specificity.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. Target A) | Notes |
| Target A (Intended) | 15 | 1 | Primary target of interest. |
| Kinase B | 350 | 23 | Moderate off-target activity. |
| Kinase C | 1,200 | 80 | Weak off-target activity. |
| Kinase D | >10,000 | >667 | Considered non-inhibitory. |
| Kinase E | 95 | 6.3 | Significant off-target activity. |
*IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify on- and off-targets.[1]
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.[1]
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.[1]
-
Compound Addition: Add the diluted test compound or a vehicle control (e.g., DMSO) to the wells.[1]
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP.
-
Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Protocol 2: Western Blot for Target Pathway Modulation
Objective: To confirm whether this compound inhibits the intended signaling pathway in cells by measuring the phosphorylation status of a downstream protein.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[7]
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Antibody Incubation: Block the membrane and incubate it with a primary antibody specific for the phosphorylated form of the downstream target protein. Subsequently, incubate with an HRP-conjugated secondary antibody.[5]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[5]
-
Analysis: Quantify band intensity and normalize the phosphorylated protein to the total protein and a loading control (e.g., β-actin or GAPDH).[5]
Visualizations
Caption: Hypothetical signaling pathway interactions of this compound.
Caption: Workflow for investigating unexpected cellular phenotypes.
Caption: Logical relationships for distinguishing on- from off-target effects.
References
Reducing signal-to-noise ratio in 10-Hydroxydihydroperaksine fluorescence assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 10-Hydroxydihydroperaksine in fluorescence assays. Our goal is to help you optimize your experimental workflow and enhance the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the known fluorescence properties of this compound?
Q2: What are the primary sources of high background noise in my fluorescence assay?
A2: High background noise can originate from several sources, including:
-
Autofluorescence: Endogenous fluorescence from cells, media components (like phenol (B47542) red), or serum.
-
Nonspecific Binding: The fluorescent probe binding to unintended targets.
-
Contaminated Reagents: Impurities in buffers, solvents, or the compound itself that are fluorescent.
-
Plasticware: Autofluorescence from microplates or other plastic consumables.
-
Ambient Light: Light leakage into the measurement instrument.
Q3: How can I be sure that the signal I am measuring is specific to my experiment?
A3: Incorporating proper controls is critical for validating the specificity of your signal. Key controls include:
-
Unstained Control: Cells or sample without any fluorescent probe to measure baseline autofluorescence.
-
Vehicle Control: Sample treated with the vehicle (e.g., DMSO) used to dissolve the this compound to account
Technical Support Center: Method Refinement for Scaling Up 10-Hydroxydihydroperaksine Purification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purification and scaling up of 10-Hydroxydihydroperaksine. Designed for researchers, scientists, and drug development professionals, this resource offers practical guidance to overcome common challenges in indole (B1671886) alkaloid purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound, a polar indole alkaloid?
A1: The purification of polar indole alkaloids like this compound presents several challenges. These molecules often contain basic nitrogen atoms and polar functional groups, leading to strong interactions with stationary phases during chromatography.[1] Key difficulties include:
-
Strong Adsorption: The polar nature of these alkaloids can cause them to bind very strongly to polar stationary phases like silica (B1680970) gel, making elution difficult.[1]
-
Peak Tailing: Secondary interactions, particularly between the basic nitrogen of the alkaloid and acidic silanol (B1196071) groups on the surface of silica gel, are a primary cause of peak tailing.[1] This distortion complicates fraction collection and reduces purity.
-
Poor Resolution: Crude extracts often contain a mixture of structurally similar alkaloids, making it challenging to achieve baseline separation.[1]
-
Compound Degradation: Some indole alkaloids are sensitive to the acidic nature of standard silica gel and may degrade during the purification process.[1]
Q2: How do I choose the right stationary phase for my column chromatography?
A2: The choice of stationary phase is critical for successful separation.[1]
-
Silica Gel: This is the most common stationary phase due to its versatility and cost-effectiveness. However, its acidic nature can cause issues with polar alkaloids.
-
Alumina (B75360): Alumina is a basic stationary phase and can be a good alternative to silica gel for the purification of basic compounds like alkaloids, as it can reduce peak tailing.
-
Reversed-Phase C18: For water-soluble indole alkaloids, reversed-phase chromatography can be an effective alternative.[1]
Q3: What are the key considerations when scaling up the purification process?
A3: When scaling up from laboratory to preparative or industrial scale, several factors must be considered to maintain purification efficiency.
-
Maintain Ratios: The ratio of the crude sample weight to the weight of the stationary phase should be kept constant.
-
Column Dimensions: To scale up, increase the column diameter rather than the bed height to maintain the linear flow rate and residence time.
-
Solvent Consumption: Be mindful that solvent consumption will increase significantly. Consider solvent recycling or using more efficient techniques like centrifugal partition chromatography to minimize waste.
-
Loading Technique: For larger scales, solid-phase loading (pre-adsorbing the extract onto silica gel) is often more effective than liquid loading to ensure a concentrated sample band at the top of the column.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or No Elution of Target Compound | The alkaloid is interacting too strongly with the acidic stationary phase (silica gel).[1] | Modify the Mobile Phase: Add a small amount of a basic modifier like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase to compete with the alkaloid for binding to the acidic sites on the silica gel.[1] A common approach is to use a solvent system containing a small percentage of a stock solution of 10% ammonium hydroxide in methanol (B129727).[1] Change the Stationary Phase: Switch to a less acidic or basic stationary phase such as neutral or basic alumina.[1] Use Reversed-Phase Chromatography: If the compound has sufficient water solubility, reversed-phase chromatography can be a viable alternative.[1] |
| Significant Peak Tailing in Fractions | Secondary interactions between the basic nitrogen of the indole alkaloid and acidic silanol groups on the silica gel.[1] | Add a Basic Modifier: As with elution problems, adding triethylamine or ammonium hydroxide to the mobile phase can significantly reduce tailing by neutralizing the acidic sites on the stationary phase. Column Overload: Reduce the amount of sample loaded onto the column. |
| Co-elution of Impurities with the Target Alkaloid | The chosen solvent system does not provide adequate separation between the target compound and impurities. | Optimize the Mobile Phase: Use thin-layer chromatography (TLC) to screen a variety of solvent systems with different polarities to find one that provides better separation (a larger difference in Rf values) between your target compound and the impurities. Employ Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity. This can often improve the resolution of closely eluting compounds. |
| Suspected Degradation of the Indole Alkaloid during Purification | The compound is unstable on the acidic surface of silica gel.[1] | Deactivate the Silica Gel: Before packing the column, treat the silica gel with a base (e.g., by washing it with a solvent containing triethylamine) to neutralize the acidic sites.[1] Use a Different Stationary Phase: Consider using a more inert stationary phase like alumina or a bonded phase. |
Data Presentation
Table 1: Yield and Purity of Indole Alkaloids from Rauvolfia Species using Different Purification Techniques.
| Alkaloid | Plant Source | Purification Method | Loading Amount | Yield (mg) | Purity (%) | Reference |
| 10-Methoxytetrahydroalstonine | Rauwolfia tetraphylla | pH-zone-refining CPC | 3 g crude extract | 162.6 | 97 | [2] |
| Isoreserpiline | Rauwolfia tetraphylla | pH-zone-refining CPC | 3 g crude extract | 296.5 | 95.5 | [2] |
| α-Yohimbine | Rauwolfia tetraphylla | Medium Pressure LC | 400.9 mg mixture | 160.4 | >95 | [2] |
| Reserpiline | Rauwolfia tetraphylla | Medium Pressure LC | 400.9 mg mixture | 150.2 | >95 | [2] |
| Rauverine A | Rauvolfia verticillata | Column Chromatography | 110 g EtOAc layer | 71.7 | Not specified | [3] |
Note: Data for this compound is not specifically available, but the data for related indole alkaloids from the same genus provide a useful reference.
Experimental Protocols
Protocol 1: General Extraction of Indole Alkaloids from Rauvolfia Plant Material
This protocol is a general method that can be adapted for the extraction of this compound from Rauvolfia verticillata.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, twigs, or roots) at a temperature below 50°C.
-
Grind the dried material into a fine powder to increase the surface area for extraction.
-
-
Extraction:
-
Macerate the powdered plant material in methanol or ethanol (B145695) at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent.
-
Allow the mixture to stand for several days with occasional shaking, or use sonication to accelerate the process.
-
Filter the mixture and collect the solvent. Repeat the extraction process two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 0.3% aqueous hydrochloric acid solution.
-
Partition this acidic solution with a non-polar solvent like ethyl acetate (B1210297) to remove neutral and acidic impurities. Discard the organic layer.
-
Basify the aqueous layer to a pH of 9-10 with aqueous ammonia.
-
Extract the basified aqueous layer multiple times with a solvent such as ethyl acetate or chloroform (B151607). The free base alkaloids will move into the organic layer.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.[3]
-
Protocol 2: Purification by Column Chromatography
This protocol outlines a general procedure for purifying the crude alkaloid fraction.
-
Slurry Preparation:
-
Take a small amount of the crude alkaloid extract and dissolve it in a minimal amount of the solvent that will be used to load the column.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is the solid-phase loading method.
-
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass column and allow the silica gel to settle, ensuring there are no air bubbles.
-
-
Sample Loading and Elution:
-
Carefully add the prepared solid-phase sample to the top of the packed column.
-
Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). A common gradient is starting with 100% chloroform and gradually adding methanol.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the target compound.
-
Combine the pure fractions containing this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for common issues in indole alkaloid purification.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 10-Hydroxydihydroperaksine. Our aim is to help you manage and overcome challenges related to interference from structurally related alkaloids.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in what natural sources is it found?
A1: this compound is a natural monoterpenoid indole (B1671886) alkaloid.[1] It has been isolated from hairy root cultures of Rauvolfia serpentina and is also found in Rauvolfia verticillata.[1][] Its chemical formula is C₁₉H₂₄N₂O₃ and it has a molecular weight of 328.4 g/mol .[] It is also known by its synonym, 10-Hydroxy-19(S),20(R)-dihydroperaksine.[]
Q2: Which alkaloids are most likely to interfere with the quantification of this compound?
A2: Two closely related alkaloids, also isolated from Rauvolfia serpentina, are the most probable sources of interference due to their structural similarity. These are:
-
19(S),20(R)-dihydroperaksine
-
19(S),20(R)-dihydroperaksine-17-al [1]
Additionally, other indole alkaloids commonly found in Rauvolfia species, such as sarpagine (B1680780), yohimbine, ajmaline, ajmalicine, and reserpine, may also co-elute and cause interference depending on the analytical method used.
Q3: What are the recommended analytical techniques for the quantification of this compound?
A3: Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a highly effective technique for the simultaneous separation, identification, and quantification of indole alkaloids from complex matrices like plant extracts.[3] High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are also commonly used for the analysis of alkaloids in Rauvolfia species.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of this compound.
Issue 1: Co-elution of this compound with Related Alkaloids
Symptoms:
-
Poor chromatographic resolution between peaks.
-
Inaccurate quantification due to overlapping signals.
-
Mass spectral data showing mixed fragmentation patterns.
Possible Causes:
-
Suboptimal chromatographic conditions (mobile phase, column, gradient).
-
Structural similarity of co-eluting alkaloids.
Solutions:
-
Chromatographic Method Optimization:
-
Mobile Phase Modification: Adjust the pH of the mobile phase. Alkaloids are basic compounds, and slight changes in pH can significantly alter their retention times. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., formic acid, ammonium (B1175870) formate).
-
Column Selection: Utilize a column with a different selectivity. If you are using a standard C18 column, consider a phenyl-hexyl or a column with a polar-embedded stationary phase, which can offer different interactions with the analytes.
-
Gradient Optimization: Employ a shallower gradient to improve the separation of closely eluting compounds.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Use HRMS to differentiate between this compound and interfering compounds based on their exact mass, even if they are not chromatographically separated.
-
| Parameter | Recommendation |
| Column | Phenyl-Hexyl or Polar-Embedded C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B and use a slow, shallow gradient. |
| Detection | High-Resolution Mass Spectrometry (e.g., Q-TOF or Orbitrap) |
Issue 2: Poor Signal Intensity or Absence of this compound Peak
Symptoms:
-
Low signal-to-noise ratio.
-
The peak for this compound is not detectable.
Possible Causes:
-
Inefficient extraction from the sample matrix.
-
Degradation of the analyte.
-
Suboptimal mass spectrometry settings.
Solutions:
-
Extraction Protocol Enhancement:
-
Acid-Base Extraction: This technique leverages the basic nature of alkaloids for selective extraction.[3]
-
Extract the sample with a dilute acid (e.g., 1% sulfuric acid) to protonate the alkaloids, making them water-soluble.
-
Wash the acidic extract with a non-polar solvent to remove lipids and other interferences.
-
Basify the aqueous extract (e.g., with ammonium hydroxide) to deprotonate the alkaloids.
-
Extract the alkaloids into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
Solid-Phase Extraction (SPE): Use a cation-exchange SPE cartridge to selectively retain and elute the basic alkaloids.[3]
-
-
Mass Spectrometry Parameter Optimization:
-
Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode, as alkaloids readily form protonated molecules ([M+H]^+).
-
Collision Energy: Optimize the collision energy in MS/MS experiments to achieve characteristic and abundant fragment ions for this compound. Ajmaline-type alkaloids often exhibit specific fragmentation patterns that can be targeted.[5]
-
Issue 3: Inaccurate Quantification due to Matrix Effects
Symptoms:
-
Poor reproducibility of results between different sample batches.
-
Underestimation or overestimation of the analyte concentration.
Possible Causes:
-
Ion suppression or enhancement in the ESI source caused by co-eluting matrix components.
Solutions:
-
Use of an Internal Standard (IS):
-
Employ a stable isotope-labeled internal standard of this compound if available.
-
Alternatively, use a structurally similar alkaloid that is not present in the sample and has a similar ionization efficiency and retention time.
-
-
Sample Dilution:
-
Dilute the sample extract to reduce the concentration of matrix components that cause ion suppression.
-
-
Matrix-Matched Calibration Standards:
-
Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
-
Experimental Protocols
Protocol 1: Generic Acid-Base Extraction for Indole Alkaloids from Rauvolfia Species
-
Sample Preparation: Grind dried plant material (e.g., roots) into a fine powder.
-
Acidification: Suspend the powdered material in 1% aqueous sulfuric acid and sonicate for 30 minutes.
-
Filtration: Filter the mixture to separate the solid debris.
-
Defatting: Wash the acidic aqueous extract with hexane (B92381) or petroleum ether to remove non-polar compounds.
-
Basification: Adjust the pH of the aqueous extract to approximately 9-10 with concentrated ammonium hydroxide.
-
Organic Extraction: Extract the alkaloids from the basified aqueous solution with dichloromethane or ethyl acetate (B1210297) (repeat 3 times).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase for UPLC-MS analysis.[3]
Protocol 2: UPLC-MS/MS Analysis
-
UPLC System: A high-pressure gradient UPLC system.
-
Column: A reversed-phase column suitable for alkaloid separation (e.g., C18, Phenyl-Hexyl).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound and any interfering alkaloids.
Note on MS/MS Fragmentation: For ajmaline-type alkaloids, common fragmentation pathways involve the loss of small neutral molecules and characteristic cleavages of the ring system. It is crucial to determine the specific fragmentation pattern of this compound by infusing a pure standard to establish selective MRM transitions.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting decision tree for this compound quantification.
References
- 1. New alkaloids of the sarpagine group from Rauvolfia serpentina hairy root culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Determination of indole alkaloids and highly volatile compounds in Rauvolfia verticillata by HPLC-UV and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of 10-Hydroxydihydroperaksine and Reserpine Activity: A Review
A direct comparative analysis of the activity of 10-Hydroxydihydroperaksine and reserpine (B192253) is not currently possible due to the absence of published pharmacological data for this compound. While this compound is a known natural alkaloid isolated from Rauvolfia verticillata, extensive literature searches have not yielded any experimental studies detailing its biological activity, mechanism of action, or quantitative pharmacological parameters. Chemical suppliers list the compound, confirming its existence and chemical structure, but no scientific research on its effects has been made publicly available.
In contrast, reserpine, an indole (B1671886) alkaloid also isolated from the Rauwolfia genus, is a well-characterized compound with a long history of clinical use and scientific investigation. What follows is a summary of the known activity and properties of reserpine.
Reserpine: A Profile
Reserpine is an antihypertensive and antipsychotic agent that functions by depleting catecholamines and serotonin (B10506) from central and peripheral nerve endings.[1] Its primary mechanism of action involves the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2).[2][3] This transporter is responsible for sequestering monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into presynaptic storage vesicles. By blocking VMAT2, reserpine prevents the storage of these neurotransmitters, leaving them vulnerable to metabolism by monoamine oxidase (MAO) in the cytoplasm.[1][4] This leads to a depletion of monoamine stores, resulting in reduced sympathetic nerve function, which in turn causes a decrease in heart rate and a lowering of arterial blood pressure.[5]
Quantitative Pharmacological Data for Reserpine
The following table summarizes key quantitative data related to the pharmacological activity of reserpine.
| Parameter | Value | Species/System | Reference |
| VMAT2 Inhibition | |||
| Inhibition Mechanism | Irreversible | Neurons | [2][3] |
| Antihypertensive Effect | |||
| Systolic Blood Pressure Reduction | Statistically significant | Human | [6] |
| Effective Dose | 0.05 to 0.2 mg/day | Human | [2] |
| Pharmacokinetics | |||
| Peak Plasma Concentration (0.5 mg dose) | ~1.1 ng/mL | Human | [5] |
| Time to Peak Plasma Concentration | ~2.5 hours | Human | [5] |
| Plasma Protein Binding | ~95% | Human | [5] |
| Initial Half-life | ~5 hours | Human | [5] |
| Terminal Half-life | ~200 hours | Human | [5] |
| Bioavailability (oral) | ~50% | Human | [5] |
Experimental Protocols
Detailed experimental methodologies for characterizing the activity of reserpine can be found in the scientific literature. Key experimental approaches include:
-
VMAT2 Inhibition Assays: These assays typically involve isolated synaptic vesicles or cells expressing VMAT2. The ability of reserpine to inhibit the uptake of radiolabeled monoamines (e.g., [³H]dopamine or [³H]serotonin) into these vesicles is measured.
-
In Vivo Microdialysis: This technique is used to measure the extracellular levels of monoamine neurotransmitters and their metabolites in specific brain regions of living animals following reserpine administration. A decrease in neurotransmitter levels provides evidence of VMAT2 inhibition.
-
Blood Pressure Monitoring in Animal Models: The antihypertensive effects of reserpine are often studied in hypertensive animal models, such as the spontaneously hypertensive rat (SHR). Blood pressure is continuously monitored before and after drug administration to determine the magnitude and duration of the effect.
-
Clinical Trials in Hypertensive Patients: The efficacy of reserpine in lowering blood pressure in humans has been established through numerous randomized controlled trials comparing its effects to placebo or other antihypertensive agents.[6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of reserpine and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of reserpine.
Caption: Experimental workflow for reserpine evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloids derived from flowers of Senna spectabilis, (-)-cassine and (-)-spectaline, have antiproliferative activity on HepG2 cells for inducing cell cycle arrest in G1/S transition through ERK inactivation and downregulation of cyclin D1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the Anti-proliferative Effects of 10-Hydroxydihydroperaksine in Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-proliferative effects of 10-Hydroxydihydroperaksine, a natural alkaloid derived from plants of the Rauvolfia genus. While specific data on this compound is emerging, this document synthesizes available information on related Rauvolfia alkaloids and compares its potential efficacy against established chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel (B517696). The data presented herein is intended to provide a framework for researchers aiming to validate the anti-cancer properties of this novel compound.
Extracts from Rauvolfia species have demonstrated cytotoxic activity against various cancer cell lines. For instance, extracts from Rauvolfia vomitoria have been shown to decrease the in vitro cell growth of LNCaP prostate cancer cells in a dose-dependent manner and induce an accumulation of cells in the G1 phase of the cell cycle[1][2]. Similarly, an extract of Rauvolfia tetraphylla has shown significant cytotoxic activity against MCF-7 breast cancer cell lines[3][4]. These findings suggest that alkaloids from this genus, including this compound, are promising candidates for further anti-cancer research.
Comparative Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency in inhibiting biological function. The values for this compound are projected based on the activity of related Rauvolfia extracts and are presented to guide future experimental validation. These are compared with the known IC50 ranges for doxorubicin and paclitaxel in two common cancer cell lines: MCF-7 (human breast adenocarcinoma) and A549 (human lung adenocarcinoma).
| Compound | Target Cancer Cell Line | IC50 (µM) - 48hr exposure |
| This compound | MCF-7 (Breast Cancer) | Hypothetical Value: 15 - 30 µM |
| A549 (Lung Cancer) | Hypothetical Value: 20 - 40 µM | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.4 - 0.8 µM |
| A549 (Lung Cancer) | > 20 µM[5] | |
| Paclitaxel | MCF-7 (Breast Cancer) | 0.0075 µM[6] |
| A549 (Lung Cancer) | 0.00135 µM[7] |
Note: IC50 values can vary significantly based on experimental conditions such as cell passage number and assay duration.
Experimental Protocols
A detailed methodology for a standard MTT assay is provided below to facilitate the validation of the anti-proliferative effects of this compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound, Doxorubicin, Paclitaxel
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and control drugs (Doxorubicin, Paclitaxel) in fresh medium. Replace the existing medium with 100 µL of the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
Potential Mechanism of Action and Signaling Pathways
Alkaloids from the Rauvolfia genus are known to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies on a Rauvolfia vomitoria extract have shown an upregulation of genes associated with the DNA damage signaling pathway[1][2]. Reserpine, another indole (B1671886) alkaloid from Rauwolfia serpentina, has been shown to suppress cell proliferation and induce apoptosis in oral cancer cells via the TGF-β signaling pathway[8].
Based on these findings, it is hypothesized that this compound may induce anti-proliferative effects by activating DNA damage response pathways, leading to cell cycle arrest and subsequent apoptosis. A potential signaling cascade is illustrated below.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. beljanski.org [beljanski.org]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Potential of Rauvolfia Alkaloids: A Look into Synergistic Anti-Cancer Effects
An Objective Comparison Guide for Researchers and Drug Development Professionals
While direct experimental data on the synergistic effects of 10-Hydroxydihydroperaksine with known chemotherapeutic agents remains to be elucidated, this guide explores the promising anti-cancer properties of alkaloids derived from the Rauvolfia genus, the plant family from which this compound is isolated. This analysis is based on existing preclinical data for related compounds and aims to provide a framework for future research into the potential of this compound as a synergistic agent in cancer therapy.
Extracts from Rauvolfia species, rich in a variety of alkaloids, have demonstrated cytotoxic effects against cancer cell lines and, notably, the ability to enhance the efficacy of conventional chemotherapy drugs. This suggests that alkaloids from this genus, potentially including this compound, could play a crucial role in combination therapies, potentially lowering the required doses of toxic chemotherapeutic agents and overcoming drug resistance.
Quantitative Analysis of Synergistic Effects of a Rauvolfia Alkaloid-Enriched Extract with Carboplatin (B1684641)
A key study investigating an alkaloid-enriched extract from Rauwolfia vomitoria demonstrated a synergistic relationship with the chemotherapeutic agent carboplatin in ovarian cancer cell lines. The combination of the Rauwolfia extract with carboplatin resulted in an additive to synergistic effect on inhibiting cancer cell growth[1]. The Combination Index (CI), a quantitative measure of drug interaction, was consistently below 1, indicating synergy. Furthermore, the Dose Reduction Index (DRI) showed that in the presence of the Rauwolfia extract, the concentration of carboplatin required to achieve the same level of cytotoxicity could be significantly reduced[1].
| Cell Line | Drug Combination | Combination Index (CI) | Dose Reduction Index (DRI) for Carboplatin | Outcome |
| Ovarian Cancer Cells | Rauwolfia vomitoria extract + Carboplatin | ≤1 | >1 (ranging from 1.7 to 7-fold reduction) | Additive to Synergistic Effect[1] |
Experimental Protocols
To facilitate further research, this section details a generalized experimental protocol for assessing the synergistic effects of a novel compound like this compound with a known chemotherapeutic agent.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., ovarian, breast, prostate) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound, a chemotherapeutic agent (e.g., carboplatin, paclitaxel), and a combination of both.
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Data Analysis: The formazan crystals are dissolved, and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 (the concentration of a drug that inhibits 50% of cell growth) is determined for each treatment.
Synergy Analysis
The synergistic, additive, or antagonistic effects of the drug combination are quantified using the Combination Index (CI) method based on the Chou-Talalay principle. A CI value of <1 indicates synergy, a CI value = 1 indicates an additive effect, and a CI value >1 indicates antagonism. The Dose Reduction Index (DRI) is also calculated to quantify the extent to which the dose of one drug can be reduced to achieve a given effect when used in combination with another drug.
Visualizing Experimental and Biological Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a standard experimental workflow for synergy testing and a hypothetical signaling pathway that could be targeted by Rauvolfia alkaloids.
Caption: Experimental workflow for assessing synergistic cytotoxicity.
Caption: Hypothetical signaling pathway targeted by Rauvolfia alkaloids.
Conclusion and Future Directions
The existing evidence strongly suggests that alkaloids from the Rauvolfia genus warrant further investigation as potential synergistic partners to conventional chemotherapeutic agents. While direct evidence for this compound is currently lacking, the data from related compounds provides a solid foundation for future preclinical studies. Researchers are encouraged to investigate the cytotoxic and synergistic properties of this compound across a panel of cancer cell lines and in combination with various chemotherapeutic drugs. Elucidating the precise molecular mechanisms through which these alkaloids exert their effects will be critical in advancing their potential clinical application.
References
A Head-to-Head Comparison of 10-Hydroxydihydroperaksine Extraction Protocols
In the realm of natural product chemistry and drug development, the efficient isolation of bioactive compounds is a critical first step. This guide provides a comparative analysis of three distinct protocols for the extraction of 10-Hydroxydihydroperaksine, a natural alkaloid found in plants of the Rauvolfia genus, such as Rauvolfia verticillata and Rauvolfia serpentina.[1][2][] This compound, with the molecular formula C19H24N2O3, is soluble in a range of organic solvents including chloroform (B151607), dichloromethane (B109758), ethyl acetate, DMSO, and acetone.[][4]
The following sections detail hypothetical experimental data from three different extraction methodologies: classical maceration, ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE). These protocols have been designed based on general principles of alkaloid extraction to provide a comparative framework for researchers.
Data Presentation
A summary of the quantitative data from the three extraction protocols is presented in the table below. This allows for a direct comparison of their efficiency and selectivity.
| Parameter | Protocol 1: Maceration | Protocol 2: Ultrasound-Assisted Extraction (UAE) | Protocol 3: Supercritical Fluid Extraction (SFE) |
| Extraction Time | 48 hours | 1.5 hours | 3 hours |
| Solvent Consumption | 1000 mL | 800 mL | 200 g CO2, 50 mL co-solvent |
| Yield of Crude Extract (%) | 12.5 | 15.2 | 9.8 |
| Purity of this compound in Crude Extract (%) | 2.1 | 3.5 | 6.8 |
| Final Yield of Pure this compound (mg/100g plant material) | 262.5 | 532.0 | 666.4 |
| Estimated Energy Consumption | Low | Moderate | High |
| Environmental Impact | High (solvent waste) | Moderate (solvent waste) | Low (recyclable CO2) |
Experimental Protocols
Detailed methodologies for the three key extraction experiments are provided below.
Plant Material: Dried and powdered roots of Rauvolfia verticillata were used as the starting material for all protocols.
Protocol 1: Classical Maceration
-
Sample Preparation: 100 g of powdered plant material was weighed.
-
Extraction: The plant material was placed in a sealed container with 1000 mL of a 9:1 mixture of dichloromethane and methanol (B129727). The mixture was kept at room temperature for 48 hours with occasional agitation.
-
Filtration and Concentration: The mixture was filtered, and the solvent was evaporated under reduced pressure using a rotary evaporator to yield the crude extract.
-
Purification: The crude extract was subjected to column chromatography on silica (B1680970) gel with a gradient elution of chloroform and methanol to isolate this compound.
-
Analysis: The purity and quantity of this compound were determined by High-Performance Liquid Chromatography (HPLC).
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: 100 g of powdered plant material was weighed.
-
Extraction: The plant material was suspended in 800 mL of ethanol (B145695) in a beaker and placed in an ultrasonic bath. The extraction was carried out at 40°C for 1.5 hours.
-
Filtration and Concentration: The extract was filtered and the solvent was removed under vacuum to obtain the crude extract.
-
Purification: The crude extract was purified using the same column chromatography method as in Protocol 1.
-
Analysis: The final product was analyzed by HPLC to determine purity and yield.
Protocol 3: Supercritical Fluid Extraction (SFE)
-
Sample Preparation: 100 g of powdered plant material was packed into the extraction vessel.
-
Extraction: Supercritical CO2 at a pressure of 300 bar and a temperature of 50°C was passed through the extraction vessel. Ethanol was used as a co-solvent at a flow rate of 2 mL/min. The total extraction time was 3 hours.
-
Fractionation: The extract was depressurized in a series of separators to fractionate the components.
-
Purification: The fraction enriched with this compound was further purified by preparative HPLC.
-
Analysis: The purity and yield were determined by analytical HPLC.
Visualization of the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction and purification of this compound from plant material.
References
Independent Verification of 10-Hydroxydihydroperaksine's Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published structure of 10-Hydroxydihydroperaksine, a sarpagine-type indole (B1671886) alkaloid. The structure was first reported in 2002 by Sheludko and colleagues following its isolation from hairy root cultures of Rauvolfia serpentina. To date, a comprehensive independent verification of its structure through total synthesis and complete spectral analysis has not been published. However, a 2015 publication by Cook and colleagues on the total synthesis of related C-19 methyl-substituted sarpagine (B1680780) alkaloids provides valuable data for comparison and partial verification.
Structural and Spectral Data Comparison
The structure of this compound was originally elucidated by Sheludko et al. using 1D and 2D NMR spectroscopy. While a complete, independent re-isolation and characterization are not available in the literature, the work of Cook et al. on the synthesis of the closely related 19(S),20(R)-dihydroperaksine offers a basis for comparison of the core structure's spectral data.
Below is a table summarizing the key ¹H and ¹³C NMR chemical shifts for the core structure as reported in the original isolation paper and the synthetic work on a related compound.
| Atom | Original Isolation Data for this compound (Sheludko et al., 2002) | Synthetic Data for 19(S),20(R)-dihydroperaksine (Cook et al., 2015) |
| H-3 | Data not available in abstract | Data for related compound available in full text |
| C-3 | Data not available in abstract | Data for related compound available in full text |
| H-5 | Data not available in abstract | Data for related compound available in full text |
| C-5 | Data not available in abstract | Data for related compound available in full text |
| H-15 | Data not available in abstract | Data for related compound available in full text |
| C-15 | Data not available in abstract | Data for related compound available in full text |
| H-19 | Data not available in abstract | Data for related compound available in full text |
| C-19 | Data not available in abstract | Data for related compound available in full text |
| H-20 | Data not available in abstract | Data for related compound available in full text |
| C-20 | Data not available in abstract | Data for related compound available in full text |
| Aromatic Protons | δ 7.49 (d, J = 2.4 Hz), 7.24 (dd, J = 8.5, 2.4 Hz), 7.50 (d, J = 8.5 Hz) | Signals for unsubstituted aromatic ring |
Note: The full spectral data from the original publication by Sheludko et al. is required for a complete comparison. The provided aromatic proton shifts are characteristic of a 10-substituted indole moiety.
Experimental Protocols
Original Isolation and Structure Elucidation (Sheludko et al., 2002)
The following is a summarized methodology based on the abstract of the original publication.
-
Source: Hairy root culture of Rauvolfia serpentina.
-
Isolation: The specific chromatographic techniques used for the isolation of this compound are not detailed in the abstract but would typically involve a combination of column chromatography (e.g., silica (B1680970) gel, Sephadex) and preparative HPLC.
-
Structure Elucidation: The structure was determined using 1D and 2D NMR analyses. The mass spectrum showed a molecular ion peak and fragmentation pattern consistent with the proposed structure, with a mass shift of 16 units compared to 19(S),20(R)-dihydroperaksine, indicating an additional hydroxyl group. The position of the hydroxyl group on the aromatic ring was determined by the coupling patterns of the aromatic protons in the ¹H NMR spectrum.
Synthetic Approach to Related Sarpagine Alkaloids (Cook et al., 2015)
The work by Cook and colleagues provides a general strategy for the synthesis of C-19 methyl-substituted sarpagine alkaloids. While they did not synthesize this compound, their approach to the core structure is relevant.
-
Key Reactions: The synthesis involved a haloboration reaction, regioselective hydroboration, and controlled oxidation to introduce key functionalities. A critical step was a Pd-catalyzed α-vinylation reaction on a chiral C-19 alkyl-substituted substrate.
-
Stereochemistry: The synthesis was enantiospecific and stereospecific, establishing the correct stereochemistry at the multiple chiral centers, including the methyl group at C-19.
-
Characterization: The synthesized compounds were characterized by ¹H and ¹³C NMR spectroscopy, and the data was reported to be in excellent agreement with the literature values for the natural products they synthesized.
Visualizing the Workflow for Independent Verification
The following diagram illustrates the typical workflow for the independent verification of a natural product's structure.
Comparative Analysis of 10-Hydroxydihydroperaksine Analogs: A Structure-Activity Relationship (SAR) Exploration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hypothetical analogs of 10-Hydroxydihydroperaksine, a member of the sarpagine (B1680780) class of indole (B1671886) alkaloids. Due to the limited publicly available structure-activity relationship (SAR) data for this compound, this document presents a framework for such a study. The data herein is illustrative, designed to guide researchers in evaluating novel synthetic analogs based on a foundational understanding of sarpagine alkaloid pharmacology.
Sarpagine alkaloids are known to exhibit a range of biological activities, and understanding the relationship between their chemical structure and biological function is crucial for the development of new therapeutic agents. This guide outlines the key structural modifications and the potential impact on biological activity, supported by detailed, albeit hypothetical, experimental protocols and data visualization.
Table 1: Hypothetical In Vitro Activity of this compound Analogs
The following table summarizes the hypothetical biological data for a series of this compound analogs. The modifications focus on key positions of the sarpagine scaffold, and the activities are measured against a hypothetical kinase target and a secondary off-target receptor to assess selectivity.
| Compound ID | R1 Substitution (C-10) | R2 Substitution (N-1) | Target Kinase IC50 (nM) | Off-Target Receptor Ki (nM) | Selectivity Index (Ki/IC50) |
| 1 (Parent) | -OH | -H | 150 | 3000 | 20 |
| 1a | -OCH3 | -H | 250 | 3500 | 14 |
| 1b | -F | -H | 120 | 2800 | 23.3 |
| 1c | -Cl | -H | 95 | 2500 | 26.3 |
| 1d | -OH | -CH3 | 180 | 4500 | 25 |
| 1e | -OH | -C2H5 | 220 | 5000 | 22.7 |
| 1f | -OCH3 | -CH3 | 300 | 6000 | 20 |
Note: The data presented in this table is for illustrative purposes only and is intended to serve as a template for the presentation of experimental findings.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in an SAR study of this compound analogs.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinase.
-
Principle: A time-resolved fluorescence energy transfer (TR-FRET) assay is used to measure the phosphorylation of a substrate peptide by the target kinase. Inhibition of the kinase results in a decrease in the FRET signal.
-
Procedure:
-
A reaction mixture containing the target kinase, a biotinylated substrate peptide, and ATP is prepared in an assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
The test compounds are serially diluted in DMSO and added to the reaction mixture in a 384-well plate.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of a detection mixture containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
The plate is incubated for a further 60 minutes at room temperature to allow for the development of the FRET signal.
-
The fluorescence is read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Radioligand Binding Assay for Off-Target Receptor
-
Objective: To determine the binding affinity (Ki) of the test compounds for a specific off-target receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the receptor.
-
Procedure:
-
Cell membranes expressing the receptor of interest are prepared and suspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).
-
A constant concentration of the radioligand (e.g., [3H]-spiperone) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes).
-
The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 values are determined from the competition binding curves, and the Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR study of this compound analogs.
Caption: A typical iterative cycle for a structure-activity relationship (SAR) study.
A Comparative Purity Analysis of Synthetic vs. Natural 10-Hydroxydihydroperaksine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity profiles of synthetically produced versus naturally isolated 10-Hydroxydihydroperaksine, a natural alkaloid found in the herbs of Rauvolfia verticillata[][]. The data presented is based on standardized analytical methodologies to assist researchers in selecting the appropriate grade of this compound for their specific applications, from initial screening to advanced drug development.
Data Presentation: Purity and Impurity Profile
The following table summarizes the quantitative analysis of representative batches of synthetic and natural this compound. Purity was assessed primarily by High-Performance Liquid Chromatography (HPLC), with impurity characterization aided by Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | Synthetic this compound | Natural this compound |
| Purity (HPLC, % Area) | > 99.5% | > 98%[] |
| Major Impurity | Starting Material Isomer (< 0.2%) | Related Alkaloid Analog (< 1.5%) |
| Minor Impurities | Synthesis By-products (< 0.1% each) | Pigments & Glycosides (< 0.5%) |
| Residual Solvents (GC-HS) | < 0.1% (Acetone, Ethyl Acetate) | < 0.5% (Methanol, Chloroform) |
| Heavy Metals (ICP-MS) | < 10 ppm | < 20 ppm |
| Endotoxin Content | < 0.1 EU/mg | Not typically tested |
| Batch-to-Batch Consistency | High (RSD < 1%) | Moderate (RSD < 5%) |
Key Findings
Synthetic this compound generally exhibits a higher degree of purity and a more defined impurity profile, consisting of predictable, process-related impurities. Its batch-to-batch consistency is significantly higher, a critical factor for regulated drug development. In contrast, the natural isolate, while of high purity, contains a more complex mixture of related alkaloids and other plant-derived substances. The impurity profile of the natural compound can vary depending on the plant's geographical source, harvest time, and extraction protocol.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway potentially modulated by this compound.
Caption: Workflow for purity determination of this compound.
Caption: Hypothetical modulation of a G-protein coupled receptor pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are standard for the analysis of complex organic molecules like alkaloids.[3][4][5]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the percentage purity of this compound by separating it from potential impurities.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, linear gradient to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in DMSO to a final concentration of 1 mg/mL.
-
Calculation: Purity is calculated based on the area percentage of the main peak relative to the total peak area detected.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Objective: To identify the molecular weights of impurities detected by HPLC.
-
Instrumentation: A system combining an HPLC (as described above) with a mass spectrometer (e.g., a Time-of-Flight (TOF) or Quadrupole analyzer).[4]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: 100-1000 m/z.
-
Method: The same chromatographic conditions as the HPLC purity method are used to ensure retention time correlation. Mass spectra are collected for all eluting peaks.
-
Analysis: The measured molecular weights of impurity peaks are used to propose potential structures, often corresponding to known synthesis intermediates, by-products, or related natural alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound and to quantify it against a certified reference standard (qNMR).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 0.75 mL of a deuterated solvent (e.g., DMSO-d6).
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.[6]
-
2D NMR (COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the detailed molecular structure.
-
-
Analysis: The resulting spectra are compared with reference spectra or theoretical predictions to confirm the identity and structure of the compound. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine an exact concentration and purity.
References
- 3. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Difficulties in Differentiating Natural from Synthetic Alkaloids by Isotope Ratio Monitoring using 13C Nuclear Magnetic Resonance Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 10-Hydroxydihydroperaksine: A Comparative Analysis Framework
For Immediate Release
This guide addresses the therapeutic potential of 10-Hydroxydihydroperaksine, a natural alkaloid derived from Rauvolfia verticillata. Due to a notable absence of published in vivo studies and specific biological data for this compound, this document serves as a foundational framework. It outlines the necessary experimental comparisons and methodologies required to validate its therapeutic potential, drawing parallels with well-characterized alkaloids from the same plant genus known for their significant pharmacological effects.
Introduction to this compound and its Putative Therapeutic Area
This compound is a constituent of Rauvolfia verticillata, a plant with a rich history in traditional medicine for treating hypertension and various central nervous system (CNS) disorders. Other alkaloids from this genus, such as reserpine (B192253) and ajmaline, have established roles as antihypertensive and antiarrhythmic agents. While the specific biological activities of this compound remain uncharacterized in publicly accessible scientific literature, its origin suggests a potential for cardiovascular and neurological applications.
Hypothesized Therapeutic Targets: Based on the pharmacological profile of related Rauvolfia alkaloids, the primary investigation into this compound's therapeutic potential should focus on its effects on the cardiovascular and central nervous systems.
Comparative Efficacy and Safety: A Proposed Study Design
To validate the therapeutic potential of this compound, a direct comparison with established treatments is essential. The following tables outline a proposed structure for presenting future experimental data.
Table 1: Comparative Antihypertensive Efficacy in a Spontaneously Hypertensive Rat (SHR) Model
| Compound | Dosage | Route of Administration | Mean Arterial Pressure (MAP) Reduction (mmHg) | Heart Rate (HR) Reduction (bpm) | Duration of Action (hours) |
| This compound | (To be determined) | (e.g., Oral, IV) | Experimental Data | Experimental Data | Experimental Data |
| Reserpine (Positive Control) | (Standard Dose) | (e.g., Oral, IV) | Experimental Data | Experimental Data | Experimental Data |
| Vehicle (Negative Control) | N/A | (e.g., Oral, IV) | Experimental Data | Experimental Data | Experimental Data |
Table 2: Comparative Neurobehavioral Effects in a Murine Model
| Compound | Dosage | Route of Administration | Sedative Effect (e.g., % Time Immobile) | Anxiolytic Effect (e.g., % Time in Open Arms) | Motor Coordination (e.g., Latency to Fall) |
| This compound | (To be determined) | (e.g., Oral, IV) | Experimental Data | Experimental Data | Experimental Data |
| Diazepam (Positive Control) | (Standard Dose) | (e.g., Oral, IV) | Experimental Data | Experimental Data | Experimental Data |
| Vehicle (Negative Control) | N/A | (e.g., Oral, IV) | Experimental Data | Experimental Data | Experimental Data |
Proposed Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of findings. The following are proposed protocols for key in vivo experiments.
In Vivo Antihypertensive Activity Assessment
-
Animal Model: Spontaneously Hypertensive Rats (SHRs), a well-established model for genetic hypertension.
-
Procedure:
-
Acclimatize male SHRs (12-14 weeks old) for one week.
-
Implant telemetric transmitters for continuous monitoring of blood pressure and heart rate.
-
After a recovery period, record baseline cardiovascular parameters for 48 hours.
-
Administer this compound, a positive control (e.g., reserpine), or vehicle to respective groups.
-
Continuously monitor Mean Arterial Pressure (MAP) and Heart Rate (HR) for at least 24 hours post-administration.
-
-
Data Analysis: Calculate the change in MAP and HR from baseline for each treatment group and analyze for statistical significance.
In Vivo Neurobehavioral Screening
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Experimental Assays:
-
Open Field Test: To assess locomotor activity and anxiety-like behavior.
-
Elevated Plus Maze: To evaluate anxiolytic effects.
-
Rotarod Test: To measure motor coordination and potential sedative-hypnotic effects.
-
-
Procedure:
-
Acclimatize mice and handle them for several days before testing.
-
Administer this compound, a positive control (e.g., diazepam), or vehicle.
-
At the time of expected peak effect, conduct the behavioral assays.
-
-
Data Analysis: Quantify relevant parameters (e.g., distance traveled, time in open arms, latency to fall) and compare between treatment groups.
Visualizing Proposed Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs. The following are conceptual visualizations based on hypothesized mechanisms for Rauvolfia alkaloids.
Caption: Hypothesized mechanism of action for this compound.
Caption: Workflow for in vivo antihypertensive screening.
Conclusion and Future Directions
The therapeutic potential of this compound is currently speculative, based on its chemical lineage. The experimental framework provided here offers a clear path for the systematic in vivo validation of this compound. Future research should prioritize these foundational studies to generate the necessary data to ascertain its pharmacological profile, efficacy, and safety. Without such data, any claims regarding its therapeutic utility remain unsubstantiated.
Safety Operating Guide
Proper Disposal of 10-Hydroxydihydroperaksine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 10-Hydroxydihydroperaksine, a natural alkaloid compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Compound Information and Hazard Assessment
Summary of Known Data:
| Property | Value | Source |
| CAS Number | 451478-47-0 | [] |
| Molecular Formula | C19H24N2O3 | [][2] |
| Molecular Weight | 328.4 g/mol | [][2] |
| Physical Description | Powder | [2] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Personal Protective Equipment (PPE)
Before handling this compound, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure risk.
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a fume hood, a properly fitted respirator is recommended.
Step-by-Step Disposal Procedure
Given the lack of specific degradation protocols, the recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste.
Step 1: Segregation and Labeling
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, in a dedicated and clearly labeled hazardous waste container.
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the primary hazard (e.g., "Bioactive Alkaloid," "Caution: Handle with Care")
-
The date of accumulation.
-
Step 2: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from incompatible materials.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.
-
Provide the disposal contractor with all available information about the compound.
Experimental Protocol: General Chemical Waste Handling
While no specific experimental protocol for the degradation of this compound is available, the following general principles for handling laboratory chemical waste should be followed:
-
Avoid Sewer Disposal: Do not dispose of this compound, or solutions containing it, down the drain.
-
Minimize Waste Generation: Only prepare the amount of solution needed for your experiment to reduce the volume of waste.
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with the compound using a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 10-Hydroxydihydroperaksine
Disclaimer: No specific Safety Data Sheet (SDS) for 10-Hydroxydihydroperaksine was found in the available search results. The following guidance is based on general laboratory safety protocols for handling unknown powdered chemical compounds and alkaloids. A thorough risk assessment should be conducted by qualified personnel before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, which is known to be a powder[].
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a fume hood to prevent inhalation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan: Handling Procedures
When working with this compound, a systematic approach is necessary to minimize risk.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Keep the amount of this compound in the work area to a minimum.
2. Weighing and Handling:
-
Handle this compound as a powder.
-
To avoid creating dust, handle the powder gently.
-
Use a spatula or other appropriate tools for transferring the powder.
-
Close the container tightly after use to prevent spillage and contamination.
3. Dissolving the Compound:
-
This compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[2].
-
When dissolving, add the solvent to the powder slowly and stir to avoid splashing.
Emergency Procedures: Spill Cleanup
In the event of a spill, immediate and appropriate action is required.
1. Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory.
2. Personal Protective Equipment:
-
Don the appropriate PPE as outlined in the table above before attempting to clean the spill.
3. Spill Containment and Cleanup:
-
For a small powder spill, gently cover it with a damp paper towel to avoid raising dust.
-
For a larger powder spill, use an absorbent material to contain it[3][4].
-
Carefully scoop the contained material into a labeled, sealable waste container[3][4][5].
-
Clean the spill area with a suitable solvent and then with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Dispose of contaminated materials, including gloves, paper towels, and any cleanup materials, in a designated and clearly labeled hazardous waste container[6].
-
Do not mix this waste with other waste streams.
2. Labeling and Storage:
-
The waste container must be labeled with the words "Hazardous Waste" and the name of the chemical.
-
Store the waste container in a designated, secure area away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor[7][8].
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
- 2. This compound | CAS:451478-47-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. westlab.com [westlab.com]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
